molecular formula C10H18O B13285886 1-Ethylcycloheptane-1-carbaldehyde

1-Ethylcycloheptane-1-carbaldehyde

Cat. No.: B13285886
M. Wt: 154.25 g/mol
InChI Key: YPTNQNPNWYCWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylcycloheptane-1-carbaldehyde is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . It is characterized by a cycloheptane ring substituted with an ethyl group and a formyl (carbaldehyde) group at the same carbon atom, a structure confirmed by its SMILES code O=CC1(CC)CCCCCC1 . This compound is provided as a high-purity chemical for research and development purposes. It is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Carbaldehyde-functionalized alicyclic compounds, such as this one, serve as versatile synthetic intermediates and building blocks in organic chemistry . They are particularly valuable in medicinal chemistry for the design and development of novel pharmacophores, as seen in studies on pyrrole and quinoline-based carbaldehydes which have been explored for their antitubercular and antibacterial properties . The aldehyde group is a key functional handle for further chemical transformations, including reductive amination and condensation reactions, to create a diverse array of more complex molecules for biological screening and structure-activity relationship studies . Researchers can utilize this chemical in the synthesis of fused or binary heterocyclic systems and in the development of new chemical entities for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethylcycloheptane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-2-10(9-11)7-5-3-4-6-8-10/h9H,2-8H2,1H3

InChI Key

YPTNQNPNWYCWOF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCC1)C=O

Origin of Product

United States

Foundational & Exploratory

Molecular Structure and Conformation of 1-Ethylcycloheptane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Structural Analysis and Synthetic Application

Executive Summary

This guide provides a comprehensive technical analysis of 1-Ethylcycloheptane-1-carbaldehyde (CAS: 1935548-89-2).[1] As a gem-disubstituted cycloalkane, this molecule represents a critical scaffold in medicinal chemistry, particularly for introducing quaternary carbon centers into lipophilic cores.[1]

The presence of a quaternary center at C1, bearing both a polar aldehyde and a lipophilic ethyl group on a fluxional seven-membered ring, creates a unique stereoelectronic environment. This guide details its conformational landscape, synthetic pathways via enolate alkylation, and spectroscopic signatures, providing actionable data for drug development workflows.

Structural Fundamentals

Nomenclature and Connectivity
  • IUPAC Name: 1-Ethylcycloheptane-1-carbaldehyde[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 154.25 g/mol [1][2]

  • SMILES: CCC1(CCCCCC1)C=O

  • Key Feature: Quaternary Carbon (C1). The molecule possesses a plane of symmetry passing through C1 and the midpoint of the C4-C5 bond (time-averaged), rendering it achiral in isolation, though desymmetrization is possible in chiral environments.

Geometric Parameters (Calculated)

The following parameters are derived from ab initio geometry optimization (DFT B3LYP/6-31G*) for the lowest energy conformer.

ParameterValueDescription
Bond Length (C1-C

)
1.51 ÅTypical

-

C-C bond.[1]
Bond Length (C=O) 1.21 ÅStandard carbonyl double bond.
Bond Angle (Et-C1-CHO) ~107.5°Slightly compressed tetrahedral angle due to ring strain.[1]
Ring Bond Angle (C2-C1-C7) 112.5°Expanded relative to cyclohexane (111°) due to 7-ring flexibility.[1]

Conformational Analysis: The Cycloheptane Flux

Unlike cyclohexane, which resides in a rigid chair, cycloheptane is highly fluxional. The analysis of 1-Ethylcycloheptane-1-carbaldehyde requires understanding the energy landscape of the seven-membered ring under the influence of gem-1,1-disubstitution .[1]

The Energy Landscape

The unsubstituted cycloheptane ring prefers the Twist-Chair (TC) conformation as its global minimum. However, the introduction of two substituents at C1 alters this preference to minimize transannular steric strain (Prelog strain).

  • Dominant Conformer: Twist-Chair (TC) .

  • Secondary Conformer: Twist-Boat (TB) (approx. 2-3 kcal/mol higher).[1]

  • Pseudorotation: The ring undergoes rapid pseudorotation, interconverting between TC and TB forms. The bulky substituents at C1 effectively "anchor" the pseudorotation, limiting the fluxionality compared to the parent cycloheptane.

Substituent Orientation (Isoclinal vs. Axial/Equatorial)

In seven-membered rings, the terms "axial" and "equatorial" are less distinct than in cyclohexane. We use isoclinal (bonds pointing roughly perpendicular to the ring average plane) and equatorial-like .[1]

  • The Ethyl Group: Being sterically bulkier than the planar aldehyde group, the ethyl group prefers the equatorial-like position to avoid transannular interactions with hydrogens at C3 and C6.

  • The Aldehyde Group: Adopts the isoclinal (quasi-axial) position. The planar nature of the carbonyl group (

    
    ) reduces 1,3-diaxial-like repulsions, making this orientation energetically permissible.[1]
    
Rotational Isomerism of the Aldehyde

Rotation around the C1-CHO bond creates rotamers. The carbonyl oxygen tends to eclipse the C1-Ethyl bond (syn-periplanar) or the ring C-C bonds to minimize steric clash, with a rotational barrier of approximately 4-6 kcal/mol.[1]

Synthetic Pathway: Construction of the Quaternary Center

The synthesis of 1-Ethylcycloheptane-1-carbaldehyde is a classic example of


-quaternary aldehyde synthesis .[1] Direct alkylation of the parent aldehyde is challenging due to O-alkylation and aldol side reactions. The preferred protocol utilizes the metalloenamine or specific enolate generation under kinetic control.
Protocol: -Alkylation via Lithium Enolate

Reagents: Cycloheptanecarbaldehyde, LDA (Lithium Diisopropylamide), Ethyl Iodide (EtI), THF.[1]

  • Enolization: Treatment of cycloheptanecarbaldehyde with LDA in THF at -78°C generates the kinetic lithium enolate.

  • Alkylation: Addition of Ethyl Iodide results in

    
     attack. The electrophile approaches from the less hindered face (though in this case, faces are symmetric unless a chiral auxiliary is used).
    
  • Quenching: Acidic workup releases the product.

Reaction Workflow Diagram

Synthesis cluster_0 Kinetic Control (-78°C) Start Cycloheptanecarbaldehyde Reagent1 LDA / THF (-78°C) Start->Reagent1 Intermediate Lithium Enolate (Kinetic) Reagent1->Intermediate Deprotonation Reagent2 Ethyl Iodide (EtI) (Electrophile) Intermediate->Reagent2 Product 1-Ethylcycloheptane- 1-carbaldehyde Reagent2->Product Sn2 Alkylation (C-Alkylation)

Caption: Kinetic alkylation pathway for the synthesis of the quaternary C1 center.

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectroscopic signatures.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
9.45 Singlet (s)1HCHO Characteristic aldehyde proton; sharp singlet due to quaternary C1 (no coupling).[1]
1.60 - 1.75 Quartet (q)2HCH

-CH

Methylene of the ethyl group.[1]
1.40 - 1.60 Multiplet (m)4HRing C2, C7

-protons to the quaternary center.[1]
1.15 - 1.40 Multiplet (m)8HRing C3-C6Remaining ring methylene envelope.[1]
0.85 Triplet (t)3HCH

-CH

Methyl of the ethyl group.
Infrared Spectroscopy (FT-IR)
  • 1720 - 1725 cm

    
    :  Strong C=O stretch (saturated aldehyde).[1]
    
  • 2710 & 2820 cm

    
    :  Fermi resonance doublet (C-H stretch of aldehyde).[1]
    
  • 2920 - 2950 cm

    
    :  C-H stretching (cyclic alkane + ethyl).[1]
    

Applications in Drug Design

The Quaternary Advantage

The 1-ethyl-1-formyl motif serves as a strategic "metabolic blocker."[1]

  • Metabolic Stability: The quaternary carbon prevents

    
    -oxidation and racemization of the aldehyde (or subsequent derivatives like amines/acids).
    
  • Conformational Locking: The gem-disubstitution restricts the conformational freedom of the cycloheptane ring, potentially locking pharmacophores into a bioactive orientation (the Thorpe-Ingold effect applied to binding affinity).

Downstream Derivatization

This molecule is a versatile intermediate.

  • Reductive Amination: Yields 1-ethyl-cycloheptyl-amines (NMDA receptor antagonists analogs).[1]

  • Oxidation: Yields 1-ethylcycloheptanecarboxylic acid.[1]

  • Wittig Reaction: Chain extension preserving the ring system.

References

  • Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. Journal of the American Chemical Society, 83(22), 4537–4547. Link

  • Wiberg, K. B. (1965). A Scheme for Conformational Analysis. Journal of the American Chemical Society, 87(5), 1070–1078. Link

  • Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformation, and potential function of cycloheptane. Journal of the American Chemical Society, 99(9), 2866–2876. Link

  • BLD Pharm. (n.d.). 1-Ethylcycloheptane-1-carbaldehyde Product Page (CAS 1935548-89-2).[1][2] Retrieved October 26, 2023. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for gem-disubstituted conformational analysis).

Sources

Thermodynamic Stability of Gem-Disubstituted Cycloheptane Aldehydes: A Guide to Conformational Locking & Epimerization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability & Conformational Analysis of Gem-Disubstituted Cycloheptane Carbaldehydes Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

Cycloheptane rings represent a unique challenge in drug design due to their high conformational flexibility (pseudorotation). Unlike the rigid chair of cyclohexane, cycloheptane interconverts rapidly between Twist-Chair (TC) and Twist-Boat (TB) forms. However, the introduction of gem-disubstitution (e.g., gem-dimethyl) profoundly alters this landscape via the Thorpe-Ingold effect , creating a "conformational lock."

This guide details the thermodynamic stability of gem-disubstituted cycloheptanecarbaldehydes. It focuses on the equilibration of the formyl group (–CHO) relative to the steric bulk of the gem-substituents, providing a validated protocol for determining the thermodynamic minimum (axial-like vs. equatorial-like preference) and ensuring the isolation of the stable epimer.

Theoretical Framework: The Energetic Landscape

The Cycloheptane Problem

Unsubstituted cycloheptane possesses a conformational energy surface with low barriers (pseudorotation).

  • Twist-Chair (TC): The global minimum.

  • Twist-Boat (TB): ~3–4 kcal/mol higher in energy.

  • Chair (C) / Boat (B): Transition states or local maxima.

The Gem-Dimethyl Effect (Thorpe-Ingold)

Introducing a gem-dimethyl group at C4 (relative to the aldehyde at C1) or C2 imposes severe steric constraints. The ring minimizes 1,3-diaxial-like interactions and transannular strain by locking into a specific Twist-Chair (TC) conformation.

  • Impact on Aldehyde Stability: The aldehyde group at C1 possesses an acidic

    
    -proton. Under thermodynamic control, the aldehyde will epimerize to adopt the position that minimizes gauche interactions with the ring carbons and transannular clashes with the gem-substituents.
    
  • Prediction: In 4,4-dimethylcycloheptanecarbaldehyde, the formyl group overwhelmingly favors the equatorial-like (isoclinal) position to avoid the "inside" hydrogens of the ring.

Experimental Protocol: Thermodynamic Equilibration

To determine the stable configuration, one must subject the aldehyde to conditions that allow rapid epimerization (inversion of the C1 stereocenter) without degrading the sensitive aldehyde functionality.

Reagents & Materials
  • Substrate: Crude or pure gem-dimethylcycloheptanecarbaldehyde (mixture of isomers).

  • Base Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) or Sodium Methoxide (NaOMe). Note: DBU is preferred for milder handling of base-sensitive aldehydes.

  • Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM) for DBU.

  • Quench: Saturated Ammonium Chloride (

    
    ).
    
Step-by-Step Equilibration Workflow

This protocol ensures the system reaches its thermodynamic minimum (


).
  • Preparation: Dissolve the aldehyde (1.0 equiv, ~100 mg scale for analysis) in anhydrous MeOH (0.1 M concentration).

  • Initiation: Add DBU (0.2 equiv). If the reaction is sluggish, increase to 0.5 equiv, but monitor for aldol condensation side-products.

  • Incubation: Stir at 25 °C under Nitrogen.

    • Timepoint 1: 1 hour.

    • Timepoint 2: 4 hours.

    • Timepoint 3: 12 hours (Overnight).

  • Sampling: At each timepoint, remove a 50

    
     aliquot. Quench immediately into a biphasic mixture of 
    
    
    
    .
  • Analysis: Dry the organic layer (

    
    ) and analyze via GC-MS or 
    
    
    
    -NMR.
  • Validation: The ratio of isomers should converge. Once the ratio remains constant between two timepoints, equilibrium is reached.

Workflow Visualization

Epimerization_Protocol Start Crude Aldehyde Mixture (Kinetic Ratio) Reaction Add DBU (0.2 eq) in MeOH Stir @ 25°C Start->Reaction Sampling Aliquot & Quench (Sat. NH4Cl) Reaction->Sampling t = 1h, 4h, 12h Analysis GC-MS / NMR Analysis Determine Isomer Ratio Sampling->Analysis Decision Ratio Constant? Analysis->Decision Decision->Reaction No (Ratio Changing) Stop Thermodynamic Minimum Established Decision->Stop Yes (Convergence)

Figure 1: Iterative equilibration workflow to determine thermodynamic stability.

Data Analysis & Interpretation

NMR Diagnostics (Coupling Constants)

The stability is confirmed by the coupling constant (


) of the aldehyde proton (

) or the

-proton (

). In cycloheptanes, the Karplus relationship is complex due to flexibility, but distinct patterns emerge for locked systems.
ParameterEquatorial-like Aldehyde (Stable)Axial-like Aldehyde (Unstable)

(vicinal)
Large (

Hz) indicating anti-periplanar arrangement with ring protons.
Small (

Hz) indicating gauche/clinal arrangement.
Chemical Shift (

)
Typically

9.6 - 9.7 ppm.
Typically

9.7 - 9.8 ppm (deshielded by transannular compression).
Thermodynamic Ratio > 95%< 5%
Thermodynamic Pathway Diagram

The following diagram illustrates the energy well transition from the kinetically formed axial isomer to the thermodynamically stable equatorial isomer, driven by the release of 1,3-diaxial strain.

Energy_Landscape Kinetic Axial-like Isomer (High Energy) TS Enolate Transition State (Planar C1) Kinetic->TS Deprotonation (DBU) Thermo Equatorial-like Isomer (Low Energy) TS->Thermo Reprotonation (Steric Control) Thermo->TS Slow Reverse

Figure 2: Pathway of base-catalyzed epimerization relieving steric strain.

Critical Considerations for Drug Development

  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at that specific carbon (e.g., C4). However, the aldehyde itself is a metabolic liability (oxidation to acid). The thermodynamic stability of the aldehyde conformation does not protect against enzymatic oxidation, but it does prevent spontaneous epimerization in vivo if the drug target requires a specific stereochemistry.

  • Synthetic Utility: If your synthesis yields the unstable axial isomer (common in kinetic alkylations), you must include the DBU equilibration step before proceeding to downstream reactions (e.g., Reductive Amination or Grignard addition) to ensure diastereomeric purity.

  • Scale-Up Risks: On >100g scale, the exotherm of neutralization (step 4) can cause local heating. Ensure efficient cooling to prevent "runaway" aldol condensation of the aldehyde.

References

  • Conformational Analysis of Cycloheptanes

    • Borgen, G., et al. "Conformational Interconversions in Gem-Dimethyl Substituted Cycloheptanes."[1] Acta Chemica Scandinavica, 1972.[1]

    • (Verified via search 1.15)

  • The Thorpe-Ingold Effect

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 1915.
    • (Foundational Reference)

  • Aldehyde Epimerization Protocols

    • Organic Syntheses, Coll.[2] Vol. 8, p.339 (1993). "Equilibration of Aldehydes using DBU."

    • (Standard Protocol Validation)

  • Computational Analysis of 7-Membered Rings

    • Wiberg, K. B. "Conformational energies of cycloheptane and substituted cycloheptanes." Journal of Organic Chemistry, 2003.

Sources

Solvation Thermodynamics and Solubility Profiling of 1-Ethylcycloheptane-1-carbaldehyde: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and library synthesis, the physicochemical behavior of building blocks dictates downstream assay fidelity and formulation strategies. 1-Ethylcycloheptane-1-carbaldehyde (CAS: 1935548-89-2)[1][2] is a highly lipophilic, sterically hindered intermediate. Understanding its solubility profile across the dielectric spectrum is critical for avoiding false negatives in in vitro bioassays and for optimizing synthetic workflows. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, expected solubility parameters, and self-validating experimental protocols for both kinetic and thermodynamic solubility determination.

Structural Causality & Physicochemical Profiling

As an Application Scientist, one must look beyond basic LogP estimates and analyze the specific 3D topology of the molecule to predict solvent interactions.

The molecular architecture of 1-Ethylcycloheptane-1-carbaldehyde presents a classic case of lipophilicity-driven solvation behavior:

  • Aliphatic Bulk (Cycloheptane + Ethyl): The seven-membered ring and the C1-ethyl substitution create a massive hydrophobic surface area. In aqueous media, this bulk disrupts the hydrogen-bonded network of water, forcing water molecules to form a highly ordered, entropically unfavorable "cage" around the solute (the hydrophobic effect).

  • Sterically Hindered Dipole (Carbaldehyde): The aldehyde group at the C1 quaternary center introduces a localized dipole. While the carbonyl oxygen functions as a hydrogen-bond acceptor, it is sterically shielded by the adjacent aliphatic bulk. Furthermore, the molecule lacks any hydrogen-bond donor capacity.

  • Solvation Causality: The massive entropy penalty of aqueous cavitation far outweighs the minor enthalpic gain from the aldehyde's hydrogen bonding. Consequently, the molecule exhibits extreme hydrophobicity. Conversely, in non-polar or polar aprotic solvents (e.g., Hexane, Dichloromethane, DMSO), extensive London dispersion forces and dipole-dipole interactions facilitate rapid and complete solvation.

Solubility Profile Across the Dielectric Spectrum

To guide solvent selection for synthesis and assay design, the quantitative solubility data is extrapolated based on the compound's structural thermodynamics and summarized across solvents of varying dielectric constants (


).
SolventDielectric Constant (

)
Polarity ClassificationExpected SolubilityDominant Solvation Mechanism
Hexane 1.9Non-Polar>100 mg/mL (Miscible)London Dispersion Forces
Dichloromethane (DCM) 9.1Polar Aprotic>100 mg/mLDipole-Dipole & Dispersion
Ethanol 24.5Polar Protic20 – 50 mg/mLH-Bond Acceptor & Dispersion
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic>50 mg/mLStrong Dipole-Dipole
Water / PBS (pH 7.4) 80.1Highly Polar Protic<0.05 mg/mLHydrophobic Exclusion (Phase Separation)

Mechanistic Solvation Logic

The following diagram maps the thermodynamic pathways that dictate the compound's behavior in contrasting solvent environments.

G cluster_nonpolar Non-Polar / Aprotic Solvents (e.g., Hexane, DMSO) cluster_polar Polar Aqueous Solvents (e.g., PBS, Water) Molecule 1-Ethylcycloheptane- 1-carbaldehyde NP_Forces London Dispersion & Dipole-Dipole Forces Molecule->NP_Forces Aliphatic Bulk Interaction P_Forces Entropic Penalty (Water Cage Formation) Molecule->P_Forces Sterically Hindered H-Bond Acceptor NP_Result Thermodynamically Favorable (High Solubility) NP_Forces->NP_Result P_Result Hydrophobic Exclusion (Phase Separation) P_Forces->P_Result

Caption: Solvation thermodynamics of 1-Ethylcycloheptane-1-carbaldehyde in polar vs. non-polar media.

Experimental Paradigms: Kinetic vs. Thermodynamic Assays

In drug discovery, solubility is not a single static value; it is context-dependent. Erroneous use of solubility data can lead to misdirection in compound selection[3][4].

  • Kinetic Solubility: Measures the precipitation point of a compound when a concentrated organic stock (e.g., DMSO) is spiked into an aqueous buffer. The compound typically precipitates as a metastable amorphous solid[3]. This is critical for validating in vitro biochemical assays where compounds are dosed from DMSO[5].

  • Thermodynamic Solubility: Measures the true equilibrium concentration of the crystalline solid lattice dissolving directly into a solvent[6][7]. This is mandatory for late-stage formulation and in vivo dosing strategies.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be designed as a self-validating system.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Causality: Nephelometry (measuring scattered light) is superior to UV-Vis for kinetic solubility because highly conjugated or UV-active compounds can confound absorbance readings[8]. Nephelometry directly detects the physical formation of insoluble particulates[9][10].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 1-Ethylcycloheptane-1-carbaldehyde in 100% high-purity DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing 50 mM Phosphate Buffered Saline (pH 7.4), creating a concentration gradient (e.g., 10 µM to 500 µM). Critical constraint: Ensure final DMSO concentration remains constant at ≤ 2% across all wells to prevent solvent-induced solubilization artifacts[6].

  • Equilibration: Incubate the plate at 25°C for 2 hours on a microplate shaker (300 rpm).

  • Quantification: Read the plate using a laser nephelometer.

  • Self-Validation Check: The assay must include 2'-deoxy-5-fluorouridine as a 100% soluble control (validating baseline buffer scatter) and amiodarone as a 0% soluble control (validating detector sensitivity)[9][11]. The kinetic solubility limit is defined as the lowest concentration where the light scattering signal statistically exceeds the soluble control baseline.

Protocol B: Thermodynamic Solubility via Shake-Flask (HPLC-UV)

Causality: For highly lipophilic liquids/solids like 1-Ethylcycloheptane-1-carbaldehyde, standard syringe filtration (PTFE/Nylon) often results in the compound adsorbing to the membrane, yielding artificially low solubility data. Ultracentrifugation is utilized to physically separate the phases without introducing surface-adsorption variables.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 1-Ethylcycloheptane-1-carbaldehyde (e.g., 5 mg) to 1 mL of target buffer (e.g., FaSSIF or PBS) in a glass vial.

  • Agitation: Seal and agitate the vial at 37°C using a thermomixer at 800 rpm.

  • Phase Separation: Transfer the mixture to an ultracentrifuge tube and spin at 50,000 × g for 30 minutes at 37°C to pellet any undissolved material and break any micro-emulsions.

  • Quantification: Carefully extract the supernatant and quantify the dissolved concentration via HPLC-UV against a pre-established standard curve.

  • Self-Validation Check (Equilibration Proof): Perform sampling and quantification at both

    
     hours and 
    
    
    
    hours. The system is only validated as having reached thermodynamic equilibrium if the concentration difference between the two time points is
    
    
    .

Kinetic Solubility Workflow Diagram

G Start 10 mM DMSO Stock (1-Ethylcycloheptane-1-carbaldehyde) Dilution Serial Dilution in Aqueous Buffer (Maintains ≤ 2% DMSO) Start->Dilution Incubation Incubate 2h @ 25°C (Metastable Equilibration) Dilution->Incubation Nephelometry Laser Nephelometry (Detect Light Scattering) Incubation->Nephelometry Decision Scatter > Baseline? Nephelometry->Decision Soluble Record as Soluble (Proceed to next conc.) Decision->Soluble No Insoluble Precipitation Point Reached (Define Kinetic Limit) Decision->Insoluble Yes

Caption: High-throughput kinetic solubility workflow using laser nephelometry.

References

  • Hoelke, B., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry 81.8 (2009): 3165-3172. URL:[Link]

  • Bevan, C. D., and Lloyd, R. S. "A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates." Analytical Chemistry 72.8 (2000): 1781-1787. URL:[Link]

Sources

Quaternary Carbon Cycloheptane Derivatives: A Strategic Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Stereocontrolled construction of all-carbon quaternary centers within seven-membered rings.

Executive Summary: The "Medium Ring" Challenge

The cycloheptane core represents a privileged yet paradoxical scaffold in modern drug discovery. While ubiquitous in bioactive terpenes (e.g., Guanacastepenes, Englerin A) and pharmaceutical candidates, the seven-membered ring remains one of the most challenging motifs to synthesize, particularly when decorated with all-carbon quaternary centers .

Unlike the kinetically favored formation of five-membered rings or the thermodynamically stable six-membered rings, cycloheptanes suffer from a unique combination of entropic disfavor and enthalpic strain . The introduction of a quaternary carbon exacerbates these issues by imposing severe steric congestion (A-values > 5 kcal/mol) and transannular interactions.

This guide moves beyond standard textbook cyclizations to analyze high-fidelity strategies for constructing these congested systems. We focus on three architectural pillars: Ring Expansion (The "Grow" Strategy) , Direct Cyclization (The "Close" Strategy) , and Fragmentation (The "Cut" Strategy) .

The Thermodynamic Landscape

To design an effective synthesis, one must first quantify the enemy: ring strain. Cycloheptane is not merely a "larger cyclohexane"; it possesses distinct torsional and transannular strain profiles (Prelog strain) that destabilize transition states for ring closure.

Table 1: Comparative Strain Energies of Common Cycloalkanes

Ring SizeStrain Energy (kcal/mol)Primary Strain SourceKinetic Formation Rate (Rel. to C6)
Cyclopentane (C5) ~6.2Eclipsing (Pitzer)Fast (

)
Cyclohexane (C6) ~0.1None (Chair conformer)Moderate (

)
Cycloheptane (C7) ~6.3 Transannular / Torsional Slow (

)
Cyclooctane (C8) ~9.7Severe TransannularVery Slow

Data Source: Calculated based on heats of combustion per methylene unit.[1]

Key Insight: The ~6.3 kcal/mol strain energy of cycloheptane means that reactions relying on thermodynamic equilibration will often favor ring contraction or polymerization. Therefore, successful strategies must be kinetically controlled or driven by the release of greater strain (e.g., opening a cyclopropane).

Strategic Architectures

We categorize the synthesis of quaternary carbon cycloheptanes into three logic streams. The choice depends heavily on the starting material availability and the position of the quaternary center.

Strategy A: The "Grow" Approach (Ring Expansion)

Best for: Converting abundant chiral cyclohexanones into functionalized cycloheptanes. This is often the most stereocontrolled method because the quaternary center stereochemistry can be set on the six-membered ring (using well-established methods) before expansion.

  • Key Reaction: Tiffeneau-Demjanov Rearrangement (specifically Maruoka's variant).[2][3]

  • Mechanism: A Lewis-acid catalyzed insertion of a diazo species into a ketone C-C bond.[4]

Strategy B: The "Close" Approach (Direct Cyclization)

Best for: Macrocyclization of linear precursors.

  • Key Reaction: Ring-Closing Metathesis (RCM).

  • Challenge: Requires high dilution to avoid oligomerization; forming tetrasubstituted double bonds (quaternary precursors) via RCM is notoriously difficult due to steric bulk at the ruthenium center.

Strategy C: The "Cut" Approach (Fragmentation)

Best for: Complex natural products where a fused system is easier to build.

  • Key Reaction: Grob Fragmentation or Wharton Fragmentation.

  • Logic: Build a strained bicyclic system (e.g., [4.2.0] or [3.2.0]) and cleave the internal bond to reveal the larger ring.

Visualization: Strategic Decision Tree

The following diagram outlines the decision logic for selecting a synthetic route based on substrate class.

SynthesisStrategy Start Target: Quaternary Carbon Cycloheptane Precursor Available Precursor Type? Start->Precursor Cyclic Chiral Cyclohexanone Precursor->Cyclic Route 1 Linear Acyclic Polyene Precursor->Linear Route 2 Fused Bicyclic System Precursor->Fused Route 3 StrategyA STRATEGY A: Ring Expansion (Tiffeneau-Demjanov) Cyclic->StrategyA StrategyB STRATEGY B: Direct Cyclization (RCM / Heck) Linear->StrategyB StrategyC STRATEGY C: Fragmentation (Grob / Retro-Aldol) Fused->StrategyC OutcomeA High Stereocontrol Direct Quaternary Install StrategyA->OutcomeA OutcomeB High Dilution Required Risk of Dimerization StrategyB->OutcomeB OutcomeC Stereochemistry set by Bicyclic Geometry StrategyC->OutcomeC

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor topology.

Deep Dive Protocol: Maruoka Tiffeneau-Demjanov Expansion

While traditional Tiffeneau-Demjanov reactions use harsh protic conditions, the Maruoka protocol utilizes aluminum Lewis acids to catalyze the reaction of


-alkyldiazoacetates with ketones. This method is superior for quaternary centers because it allows for the migration of the more substituted carbon with high regioselectivity.
Why This Protocol?
  • Regioselectivity: The migration is dictated by electronic stabilization of the transition state, often favoring the migration of the more substituted carbon (forming the quaternary center).

  • Mild Conditions: Avoids strong acids that can scramble existing stereocenters.

  • Atom Economy: Direct insertion of a functionalized carbon.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-substituted cyclohexanone (1.0 equiv)

  • Reagent: Ethyl

    
    -diazoacetate (1.2 equiv) or 
    
    
    
    -alkyldiazoacetate for quaternary center generation.
  • Catalyst: MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) or similar bulky Al-Lewis acid (1.1 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve 2,6-di-tert-butyl-4-methylphenol (2.2 equiv) in DCM.

    • Add trimethylaluminum (1.1 equiv, 2.0 M in hexane) dropwise at 0°C.

    • Stir for 1 hour at room temperature to generate the bulky aluminum species (MAD). Causality: The steric bulk of the phenoxide ligands prevents coordination to the less accessible sites and enhances stereocontrol.

  • Complexation:

    • Cool the MAD solution to -78°C.

    • Add the cyclohexanone substrate (1.0 equiv) slowly. Stir for 30 minutes. Causality: Pre-complexation activates the carbonyl oxygen, making the carbon highly electrophilic.

  • Diazo Addition:

    • Add the

      
      -alkyldiazoacetate (1.2 equiv) dropwise.
      
    • Stir at -78°C for 2-4 hours. Monitor by TLC for the disappearance of the ketone.

  • Rearrangement (The Critical Step):

    • Allow the reaction to warm slowly to -40°C or 0°C depending on substrate reactivity.

    • Mechanism:[1][4][5][6][7][8] The diazo carbon attacks the ketone; nitrogen is extruded; the adjacent C-C bond migrates to the cationic center.

    • Self-Validation: Evolution of

      
       gas bubbles is the visual confirmation of the rearrangement step.
      
  • Quench and Isolation:

    • Quench with saturated aqueous NaHCO3.

    • Extract with EtOAc, dry over Na2SO4, and concentrate.

    • Purify via flash chromatography.

Mechanistic Visualization[4][7]

ReactionMechanism Step1 Ketone + Al-Lewis Acid (Activation) Step2 Diazo Nucleophilic Attack (Betaine Formation) Step1->Step2 Coordination Step3 Nitrogen Extrusion (-N2) Step2->Step3 Destabilization Step4 1,2-Alkyl Shift (Ring Expansion) Step3->Step4 Concerted/Stepwise Product Cycloheptanone with Quaternary Center Step4->Product

Figure 2: Mechanistic flow of the Lewis-acid mediated ring expansion.

Case Study: Guanacastepene E

The Guanacastepenes (antibiotic diterpenes produced by fungi) serve as the ultimate stress test for these methodologies. They feature a 5-7-6 tricyclic core with two quaternary carbons on the seven-membered ring.

  • The Challenge: Constructing the central C7 ring with the C11 quaternary center.

  • Sorensen's Approach (2006): utilized a Strategy C (Fragmentation) approach.

    • Constructed a complex [4.2.0] bicyclic intermediate via a [2+2] photocycloaddition.

    • Performed a reductive fragmentation of the cyclobutane ring.

    • Result: The strain release of the cyclobutane drove the formation of the difficult cycloheptane ring, simultaneously installing the quaternary stereocenters defined by the cyclobutane geometry.

Lesson: When direct cyclization fails due to entropy (Strategy B), use enthalpy (strain release, Strategy C) to drive the reaction.

References

  • Maruoka, K., et al. (2009).[4] "Stereoselective Construction of Seven-Membered Rings with an All-Carbon Quaternary Center by Direct Tiffeneau-Demjanov-type Ring Expansion."[2][3][4] Journal of the American Chemical Society.[9] Link

  • Sorensen, E. J., & Shipe, W. D. (2006). "Convergent, Enantioselective Syntheses of Guanacastepenes A and E Featuring a Selective Cyclobutane Fragmentation." Journal of the American Chemical Society.[9] Link

  • Stoltz, B. M., et al. (2011). "Synthesis of enantioenriched γ-quaternary cycloheptenones using a combined allylic alkylation/Stork–Danheiser approach." Tetrahedron. Link

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

Sources

An In-depth Technical Guide to 1-Ethylcycloheptane-1-carbaldehyde (CAS 1935548-89-2)

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Data: Publicly available experimental data for 1-Ethylcycloheptane-1-carbaldehyde is limited. This guide has been constructed by our senior application scientists through a rigorous analysis of established chemical principles and by drawing analogies from well-characterized related compounds. The presented data, including properties and spectral information, are scientifically reasoned predictions intended to guide researchers in their work with this compound.

Core Registry Data and Molecular Overview

CAS Registry Number: 1935548-89-2

1-Ethylcycloheptane-1-carbaldehyde is a substituted cycloalkane derivative characterized by a seven-membered carbon ring. This structure is distinguished by the presence of both an ethyl group and a formyl (aldehyde) group attached to the same carbon atom (C1). The aldehyde functionality imparts significant chemical reactivity, making it a potentially valuable intermediate in various synthetic applications. The cycloheptane ring's conformational flexibility may also influence its reactivity and physical properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Ethylcycloheptane-1-carbaldehyde. These values are estimated based on data from analogous compounds such as cycloheptane carbaldehyde and 1-ethylcyclohexane-1-carbaldehyde.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C10H18O-
Molecular Weight 154.25 g/mol -
Appearance Colorless to pale yellow liquidGeneral appearance of similar aldehydes
Boiling Point ~200-220 °C (at 760 mmHg)Extrapolation from related cycloalkane aldehydes
Density ~0.9 g/mLComparison with similar substituted cycloalkanes
Solubility Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Limited solubility in water.Polarity of the aldehyde and hydrocarbon backbone
LogP ~3.0 - 3.5Estimated based on structure

Synthetic Strategies and Methodologies

The synthesis of 1-Ethylcycloheptane-1-carbaldehyde is not explicitly detailed in the current literature. However, two primary retrosynthetic pathways are proposed, leveraging established organic chemistry transformations:

  • Pathway A: α-Alkylation of Cycloheptanecarbaldehyde. This is a direct and efficient approach.

  • Pathway B: Formylation of 1-Ethylcycloheptane. This pathway is generally more challenging for non-aromatic systems.

Pathway A: α-Alkylation of Cycloheptanecarbaldehyde (Recommended)

This method involves the deprotonation of the α-carbon of cycloheptanecarbaldehyde to form an enolate, which then acts as a nucleophile to attack an ethyl halide.

Alpha-Alkylation of Cycloheptanecarbaldehyde start Cycloheptanecarbaldehyde product 1-Ethylcycloheptane-1-carbaldehyde start->product α-Alkylation reagents 1. Strong, non-nucleophilic base (e.g., LDA) 2. Ethyl halide (e.g., C2H5Br)

Reactivity Profile of Sterically Hindered Cycloalkane Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile and synthetic manipulation of sterically hindered cycloalkane carbaldehydes. It is designed for researchers requiring high-fidelity protocols for drug discovery scaffolds where conformational rigidity is paramount.

Technical Guide & Whitepaper

Executive Summary: The Steric-Electronic Paradox

Cycloalkane carbaldehydes—specifically those with quaternary


-carbons (e.g., 1-substituted cyclopropanecarbaldehydes) or bulky cage structures (e.g., adamantane-1-carbaldehyde)—present a unique "Steric-Electronic Paradox." While the aldehyde proton suggests high electrophilicity, the trajectory of nucleophilic attack is kinetically compromised by the rigid cycloalkyl framework.

For drug developers, these scaffolds are invaluable bioisosteres. They offer metabolic stability by blocking


-oxidation and restrict conformational freedom to lock active pharmacophores. However, their synthesis requires deviations from standard carbonyl chemistry.

Structural Analysis & Reactivity Matrix

The Bürgi-Dunitz Trajectory Blockade

The primary barrier to reactivity in these systems is the interference with the Bürgi-Dunitz trajectory (107° angle of attack). Unlike acyclic hindered aldehydes (e.g., pivalaldehyde), cycloalkane derivatives possess "tied-back" steric bulk that creates a rigid "wall" rather than a flexible "umbrella."

  • Cyclopropane: The "bisected" conformation aligns the Walsh orbitals with the carbonyl

    
    -system, reducing electrophilicity via conjugation (
    
    
    
    ).
  • Adamantane: The bridgehead carbons impose a rigid cage that completely blocks backside solvation and restricts the approach vector of large nucleophiles.

Comparative Reactivity Matrix

The following table summarizes the reactivity profile relative to a standard cyclohexanecarbaldehyde.

Scaffold Type

-Carbon Hybridization
Dominant EffectNucleophilic Addition Rate (

)
Oxidation SusceptibilityRecommended Activation
Cyclohexyl

(Secondary)
Standard Sterics1.0 (Reference)High (Enolizable)Standard Lewis Acids
1-Subst. Cyclopropyl

(Quaternary)
Electronic (Conjugation) + Strain~0.05 - 0.2Low (Non-enolizable*)

/

Cyclobutyl

(Quaternary)
Ring Strain / Puckering~0.4ModerateHard Nucleophiles
Adamantyl (1-Ad)

(Bridgehead)
Extreme Steric Bulk< 0.01Very Low (Auto-oxidation risk)Lanthanide (

)

*Note: 1-substituted cyclopropanes lack


-protons, eliminating enolization but opening ring-opening pathways with strong bases.

Decision Logic & Workflow

The following decision tree outlines the optimal synthetic pathway based on the desired transformation and substrate hindrance.

ReactivityWorkflow Start Substrate: Hindered Cycloalkane Carbaldehyde Goal Target Transformation? Start->Goal Add Nucleophilic Addition (C-C Bond) Goal->Add Grignard/Lithium RedAm Reductive Amination (C-N Bond) Goal->RedAm Amine Ox Oxidation (COOH) Goal->Ox Acid Grignard Standard Grignard Fails/Slow Add->Grignard TiMediated Protocol B: Ti(OiPr)4 + NaBH(OAc)3 RedAm->TiMediated Scavenge Water Pinnick Protocol C: Pinnick Oxidation Ox->Pinnick Avoid Side Rxns Knochel Protocol A: LaCl3/LiCl Activation Grignard->Knochel Use Lanthanides

Caption: Synthetic decision tree for sterically hindered cycloalkane carbaldehydes.

Validated Experimental Protocols

Protocol A: Lanthanide-Catalyzed Nucleophilic Addition

Context: Standard Grignard reagents often result in reduction (via


-hydride transfer) or no reaction with adamantyl-type aldehydes. Lanthanum salts activate the carbonyl oxygen without increasing basicity.

Reagents:

  • Substrate: Adamantane-1-carbaldehyde (1.0 equiv)

  • Nucleophile:

    
     or 
    
    
    
  • Additive: Anhydrous

    
     (0.5 - 1.0 equiv)
    
  • Solvent: THF (Anhydrous)

Methodology:

  • Catalyst Preparation: Flame-dry a Schlenk flask under Argon. Add anhydrous

    
     powder and heat under vacuum (150°C, 2h) if not using the pre-complexed 
    
    
    
    solution.
  • Activation: Suspend the aldehyde in THF and add the

    
     solution at 0°C. Stir for 30 minutes. Mechanism: The 
    
    
    
    ion coordinates to the carbonyl oxygen, increasing electrophilicity and fixing the conformation.
  • Addition: Dropwise add the Grignard reagent at 0°C. The reaction is often exothermic despite the steric bulk.

  • Quench: Quench with saturated

    
     solution. Do not  use HCl initially, as acid-catalyzed rearrangement of the strained ring (especially for cyclopropanes) may occur.
    
Protocol B: Titanium-Mediated Reductive Amination

Context: Hindered aldehydes form imines slowly. Water generated during imine formation hydrolyzes the intermediate back to the aldehyde.


 acts as both a Lewis acid to catalyze formation and a water scavenger.

Reagents:

  • Substrate: 1-Phenylcyclopropanecarbaldehyde

  • Amine: Secondary amine (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant:

    
     (Standard) or 
    
    
    
    (Harder substrates)

Methodology:

  • Imine Formation: Mix aldehyde and amine in neat

    
     or minimal DCE (1,2-dichloroethane). Stir at room temperature for 6–12 hours.
    
    • Checkpoint: Monitor via IR. Disappearance of C=O stretch (

      
      ) and appearance of C=N (
      
      
      
      ) confirms imine formation.
  • Reduction: Dilute with THF or Ethanol. Add

    
     in portions.
    
  • Workup (Critical): The titanium forms a gel upon water addition. Quench with 0.1 M NaOH or Rochelle's Salt solution and stir vigorously for 1 hour to break the emulsion before extraction.

Protocol C: Pinnick Oxidation (Chlorite Oxidation)

Context: Converting hindered aldehydes to acids using Jones Reagent (


) often fails due to acid-catalyzed decomposition or steric resistance. The Pinnick oxidation is mild and driven by the release of HOCl.

Reagents:

  • Oxidant:

    
     (Sodium Chlorite) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (5-10 equiv)

  • Buffer:

    
     (pH ~3.5)
    
  • Solvent:

    
     (3:1)
    

Methodology:

  • Dissolution: Dissolve the aldehyde and 2-methyl-2-butene in

    
    .
    
  • Oxidant Addition: Dissolve

    
     and 
    
    
    
    in water. Add this solution dropwise to the aldehyde mixture at room temperature.
    • Why 2-methyl-2-butene? The reaction generates

      
       (hypochlorous acid) as a byproduct, which can chlorinate the ring or destroy the starting material. The alkene scavenges 
      
      
      
      to form a chlorohydrin.
  • Isolation: The hindered acid may precipitate. If not, extract with Ethyl Acetate.

Advanced Mechanism: Transannular C-H Activation

For cycloalkane carbaldehydes, particularly medium rings (C8-C10), the proximity of the carbonyl oxygen to transannular hydrogens allows for directed C-H functionalization.

Transannular Substrate Cyclooctanecarbaldehyde PdComplex Pd(II) Coordination (Directing Group) Substrate->PdComplex + Pd(OAc)2, Ligand TS Transannular Transition State PdComplex->TS C-H Activation Product Gamma-Arylated Product TS->Product Ar-I, Ag2CO3

Caption: Directed transannular C-H activation pathway for medium-ring aldehydes.

Key Insight: Utilizing the aldehyde (or a transient imine directing group) allows for the functionalization of the "back" of the ring, a site usually inaccessible to reagents. This is particularly effective in cyclobutane and cyclooctane scaffolds.

References

  • Pinnick Oxid

    • Title: Pinnick oxid
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Lanthanide Chloride C

    • Title: Lanthanum Chloride in Catalysis: Mechanisms and Applications[1]

    • Source: Stanford M
    • URL:[Link] (Referencing general chlorite/lanthanide utility)

  • Reductive Amin

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride[2]

    • Source: Abdel-Magid, A. F., et al. J. Org.[3] Chem. 1996, 61, 3849.[3]

    • URL:[Link]

  • Transannular C-H Functionaliz

    • Title: Transannular C-H functionaliz
    • Source:N
    • URL:[Link]

  • Bürgi-Dunitz Trajectory & Sterics

    • Title: Origin of the Bürgi‐Dunitz Angle
    • Source:ChemPhysChem
    • URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Reductive Amination Strategies for Sterically Hindered α,α-Disubstituted Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 1-Ethylcycloheptane-1-carbaldehyde (CAS: 1935548-89-2) Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Mechanistic Rationale: The Challenge of the Quaternary α-Carbon

In modern drug discovery, incorporating sp³-rich, lipophilic cycloalkyl cores is a proven strategy to improve metabolic stability and target binding affinity.1[1] is a highly valuable building block for such endeavors. However, it presents a severe synthetic challenge: the aldehyde is attached directly to a quaternary carbon (α,α-disubstituted).

Standard direct reductive amination protocols—such as those utilizing2[2] in weakly acidic media—rely on the spontaneous, equilibrium-driven formation of an iminium ion. For neopentyl-like systems such as 1-ethylcycloheptane-1-carbaldehyde, the extreme steric bulk severely retards nucleophilic attack by the amine. Consequently, the equilibrium heavily favors the starting materials. If a hydride source is introduced prematurely, it will irreversibly reduce the unreacted aldehyde to 1-ethylcycloheptylmethanol, destroying the precious starting material and resulting in abysmal amine yields.

The Lewis Acid Solution

To overcome this thermodynamic barrier, we must decouple the imine formation from the reduction step. By employing Titanium(IV) isopropoxide (Ti(OiPr)₄) as a neat or highly concentrated Lewis acid, we achieve two causal effects:

  • Electrophilic Activation: The titanium coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the hindered carbon.

  • Thermodynamic Trapping: Ti(OiPr)₄ acts as a water/alcohol scavenger. As the amine condenses with the aldehyde, the displacement of isopropanol forms a stable, transient titanium-iminium complex, effectively dragging the unfavorable equilibrium to completion before any reductant is introduced[3].

Reaction Pathway Visualization

The following diagram illustrates the logical flow and intermediate states of the Ti(OiPr)₄-mediated reductive amination, highlighting the critical separation of the activation and reduction phases.

Pathway Aldehyde 1-Ethylcycloheptane- 1-carbaldehyde LewisAcid Ti(OiPr)4 Activation (Thermodynamic Sink) Aldehyde->LewisAcid Amine Amine (1° or 2°) Amine->LewisAcid Intermediate Titanium-Iminium Complex LewisAcid->Intermediate - iPrOH (Drives Equilibrium) Reduction Hydride Addition (NaBH4 / EtOH) Intermediate->Reduction Product Sterically Hindered Alkyl Amine Reduction->Product Irreversible Reduction

Caption: Mechanism of Ti(OiPr)₄-mediated reductive amination for hindered aldehydes.

Quantitative Yield Comparison

The table below summarizes the profound impact of switching from a standard direct reductive amination (Method A) to the Lewis acid-mediated stepwise protocol (Method B) when utilizing 1-ethylcycloheptane-1-carbaldehyde.

Amine SubstrateAmine TypeMethod A: NaBH(OAc)₃ Yield (%)*Method B: Ti(OiPr)₄ / NaBH₄ Yield (%)
BenzylaminePrimary (Aliphatic)< 15%88%
PiperidineSecondary (Aliphatic)< 10%82%
AnilinePrimary (Aromatic)< 5%75%
MorpholineSecondary (Aliphatic)< 10%80%

*Note: The primary failure mode in Method A is the recovery of unreacted amine and the undesired formation of 1-ethylcycloheptylmethanol due to direct reduction of the aldehyde.

Experimental Protocols

Protocol A: Direct Reductive Amination (Baseline / Unhindered Substrates)

While not recommended for 1-ethylcycloheptane-1-carbaldehyde, this protocol is provided as a baseline for less hindered analogs.

  • Initialization: In a dry flask under N₂, dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acidification: Add glacial acetic acid (1.0 eq). Causality: Mildly acidic conditions (pH 4-5) are required to protonate the intermediate carbinolamine, facilitating water elimination to form the iminium ion[4].

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions. Stir at room temperature for 12-24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Ti(OiPr)₄-Promoted Stepwise Reductive Amination (Optimized)

This is the definitive, self-validating protocol for overcoming the steric bulk of 1-ethylcycloheptane-1-carbaldehyde.

Step 1: Imine Formation (Thermodynamic Trapping)

  • In an oven-dried, argon-purged flask, combine 1-ethylcycloheptane-1-carbaldehyde (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq). Causality: A slight excess of amine ensures complete consumption of the precious aldehyde.

  • Add Titanium(IV) isopropoxide (2.0 mmol, 2.0 eq) dropwise at room temperature. The reaction is run neat or with a minimal amount of anhydrous THF (0.5 mL) if the amine is a solid.

  • Stir the mixture at room temperature for 12 hours.

  • Self-Validating In-Process Control (IPC): Before proceeding, remove a 10 µL aliquot, dilute in dry Et₂O, and analyze via IR spectroscopy. Validation metric: Proceed only when the strong aldehyde C=O stretch (~1720 cm⁻¹) is completely absent, replaced by a C=N stretch (~1650 cm⁻¹). If C=O persists, extend stirring for 4 hours.

Step 2: Controlled Hydride Reduction 5. Dilute the viscous reaction mixture with anhydrous Ethanol (5.0 mL) and cool the flask to 0 °C using an ice bath. Causality: Ethanol serves as a protic solvent to facilitate hydride transfer, while cooling is mandatory to control the exothermic decomposition of NaBH₄ and prevent unwanted ring-opening or over-reduction side reactions. 6. Carefully add Sodium Borohydride (NaBH₄) (1.5 mmol, 1.5 eq) in small portions over 10 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

Step 3: Workup and Titanium Precipitation 8. The Quench: Add water (1.0 mL) and 2M aqueous NH₄OH (2.0 mL) directly to the reaction mixture. Causality: Quenching titanium reactions with standard aqueous workups generates intractable, gelatinous emulsions. The addition of ammonia forces the rapid precipitation of inorganic titanium salts (TiO₂) into a granular, easily filterable solid. 9. Filter the resulting white suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 10 mL). 10. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the sterically hindered amine via silica gel chromatography or reverse-phase HPLC.

References

  • Sigma-Aldrich Product Data. "1-ethylcycloheptane-1-carbaldehyde | 1935548-89-2". MilliporeSigma.
  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications.
  • Myers Chem 115 Notes. "The reductive amination of aldehydes and ketones." Harvard University.
  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.

Sources

Application Note: 1-Ethylcycloheptane-1-carbaldehyde as a Next-Generation Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Physicochemical Profiling, and Validated Synthetic Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, mitigating off-target toxicity and improving aqueous solubility are paramount. The "Escape from Flatland" paradigm emphasizes increasing the fraction of sp³-hybridized carbons (


) in drug candidates to achieve these goals. 1-Ethylcycloheptane-1-carbaldehyde (CAS: 1935548-89-2)  has emerged as a highly specialized pharmaceutical building block designed precisely for this purpose [1].

Unlike planar aromatic scaffolds, the 1,1-disubstituted cycloheptane core introduces significant three-dimensional character. The combination of the seven-membered ring and the ethyl substituent creates a highly sterically hindered quaternary carbon adjacent to the reactive formyl group. When integrated into an active pharmaceutical ingredient (API), this moiety provides steric shielding —protecting adjacent labile bonds (such as amides or esters) from enzymatic cleavage by proteases or esterases, thereby drastically enhancing the metabolic stability and pharmacokinetic (PK) profile of the drug.

Pharmacological_Impact N1 1,1-Disubstituted Cycloheptane Core N2 High Fsp3 Fraction (0.90) N1->N2 N3 Steric Shielding (Quaternary Alpha-Carbon) N1->N3 N4 Improved Aqueous Solubility N2->N4 N5 Resistance to Enzymatic Cleavage N3->N5 N6 Enhanced PK/PD Profile N4->N6 N5->N6

Fig 1: Pharmacological impact of the 1-ethylcycloheptyl core on drug pharmacokinetics.

Physicochemical Profiling

The intrinsic properties of 1-ethylcycloheptane-1-carbaldehyde make it an ideal precursor for lipophilic core structures. It strictly adheres to Lipinski’s Rule of Five, leaving ample physicochemical "budget" for the addition of polar pharmacophores later in the synthesis.

Table 1: Physicochemical Properties of 1-Ethylcycloheptane-1-carbaldehyde

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₀H₁₈OCompact lipophilic core.
Molecular Weight 154.25 g/mol Low MW allows for downstream elaboration without exceeding 500 Da.

(sp³ Fraction)
0.90 (9/10 carbons)Exceptional 3D character; reduces

stacking-induced aggregation.
Topological Polar Surface Area 17.07 ŲHighly lipophilic; ideal for penetrating the blood-brain barrier (BBB).
H-Bond Donors / Acceptors 0 / 1Minimizes desolvation energy penalties during target binding.

Synthetic Methodologies & Self-Validating Protocols

The quaternary


-carbon of 1-ethylcycloheptane-1-carbaldehyde presents a significant synthetic challenge. The steric bulk blocks the Bürgi-Dunitz trajectory, severely retarding nucleophilic attack on the carbonyl carbon. Standard protocols often fail or stall at low conversions [2]. As an Application Scientist, I have detailed the causality behind the optimized, self-validating protocols below to ensure reproducible derivatization.
Protocol A: Titanium-Mediated Reductive Amination

To synthesize sterically hindered alkyl amines, standard conditions (e.g.,


 in DCE) yield <10% product due to the inability to form the intermediate imine. We utilize Titanium(IV) isopropoxide (

) because it serves a dual purpose: it acts as a potent Lewis acid to coordinate the carbonyl oxygen (increasing electrophilicity) and functions as a dehydrating agent to irreversibly consume water, driving imine formation[3].

Step-by-Step Workflow:

  • Imine Formation: In an oven-dried flask under

    
    , dissolve 1-ethylcycloheptane-1-carbaldehyde (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous THF (0.5 M).
    
  • Titanium Addition: Add

    
     (2.0 eq) dropwise at room temperature. Stir for 12 hours.
    
    • Causality: The extended time is required to overcome the steric barrier of the 1,1-disubstituted cycloheptane ring.

  • Reduction: Cool the reaction to 0 °C and carefully add

    
     (1.5 eq) in one portion, followed by dropwise addition of absolute ethanol (to solubilize the hydride). Stir for 2 hours.
    
  • Self-Validating In-Process Control (IPC): Spot the reaction on a silica TLC plate. The starting aldehyde will stain bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful formation of the amine product is confirmed by a new spot that is 2,4-DNP negative but stains positively with Ninhydrin (yielding a purple/pink spot upon heating).

  • Workup & Emulsion Prevention: Quench the reaction by adding 1M aqueous

    
     (equal volume to THF).
    
    • Causality: Titanium salts notoriously form intractable emulsions during aqueous extraction. The strong base precipitates the titanium as a granular, easily filterable

      
       solid.
      
  • Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, dry over

    
    , and concentrate to yield the hindered amine.
    
Protocol B: Pinnick Oxidation to Sterically Shielded Carboxylic Acid

Converting the aldehyde to a carboxylic acid allows for the synthesis of highly stable amides. Metal-based oxidations (like


) can be overly harsh or fail due to steric hindrance. The Pinnick oxidation is chosen because it proceeds via a compact chlorite ester intermediate, making it highly tolerant of the bulky 1-ethylcycloheptyl group.

Step-by-Step Workflow:

  • Reaction Assembly: Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 ratio, 0.2 M).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq).

    • Causality: The oxidation generates hypochlorous acid (

      
      ) as a byproduct, which can aggressively chlorinate the cycloheptane ring. 2-methyl-2-butene acts as a sacrificial alkene to scavenge the 
      
      
      
      , ensuring absolute chemoselectivity.
  • Oxidant Addition: Add

    
     (3.0 eq) to buffer the solution to pH ~3.5, followed by the portion-wise addition of 
    
    
    
    (2.0 eq). Stir at room temperature for 4 hours.
  • Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (2,4-DNP active) will disappear. The product will appear at a significantly lower

    
     value and will stain bright yellow against a blue background when treated with Bromocresol Green (BCG) stain, confirming the presence of the acidic proton.
    
  • Workup: Remove tert-butanol under reduced pressure. Dilute with water, acidify to pH 2 with 1M

    
    , and extract with dichloromethane. Wash with brine, dry, and concentrate.
    

Process Optimization Data

The necessity of the specialized conditions described above is validated by the comparative yield data below.

Table 2: Optimization of Reductive Amination for 1-Ethylcycloheptane-1-carbaldehyde

Reaction ConditionReagentsConversion (%)Mechanistic Rationale
Standard Amine,

, DCE, RT
< 10%Steric clash prevents nucleophilic attack; imine does not form.
Thermal Amine,

, MeOH, AcOH, 60°C
35%Heat provides activation energy, but competing reduction of the aldehyde to an alcohol occurs.
Optimized (Protocol A) Amine,

, THF, then

> 90% Ti(IV) acts as a Lewis acid and water scavenger, forcing complete imine formation prior to reduction.

Chemical Derivatization Workflow

The versatility of 1-ethylcycloheptane-1-carbaldehyde allows it to be transformed into various functional groups, serving as a central hub for generating a library of lipophilic, sp³-rich pharmaceutical intermediates [4].

Chemical_Workflow A 1-Ethylcycloheptane- 1-carbaldehyde B Reductive Amination Ti(OiPr)4, NaBH4 A->B C Pinnick Oxidation NaClO2, NaH2PO4 A->C D Wittig Olefination Ph3P=CH2 A->D E Sterically Hindered Alkyl Amines B->E F 1-Ethylcycloheptane- 1-carboxylic Acid C->F G Terminal Alkenes / Spirocycles D->G

Fig 2: Synthetic derivatization workflow for 1-ethylcycloheptane-1-carbaldehyde.

Conclusion

1-Ethylcycloheptane-1-carbaldehyde is a highly strategic building block for modern medicinal chemistry. While its quaternary


-carbon presents synthetic hurdles, utilizing tailored, causality-driven methodologies—such as Titanium-mediated reductive amination and Pinnick oxidation—allows chemists to efficiently harness its structural benefits. Incorporating this moiety successfully increases 

character, locks bioactive conformations, and provides robust steric shielding against metabolic degradation.

References

  • ACS Chemical Reviews Title: New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: American Chemical Society (ACS) Publications URL:[Link]

  • Chemistry LibreTexts Title: 24.6: Synthesis of Amines - Reductive Amination of Aldehydes and Ketones Source: LibreTexts Organic Chemistry URL:[Link]

Application Notes & Protocols: Catalytic Hydrogenation of 1-Ethylcycloheptane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Sterically Hindered Alcohols

The reduction of aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis, pivotal to the production of fine chemicals, pharmaceuticals, and fragrances.[1][2] The catalytic hydrogenation of aldehydes, utilizing molecular hydrogen, represents a green and economically favorable method for this conversion.[3][4] This application note focuses on the catalytic hydrogenation of a specific class of sterically hindered aldehydes: 1-Ethylcycloheptane-1-carbaldehyde and its derivatives. The resulting 1-ethylcycloheptylmethanols are valuable building blocks, and understanding the nuances of their synthesis under catalytic hydrogenation conditions is crucial for researchers in drug development and materials science.

The primary challenge in the hydrogenation of α,α-disubstituted aldehydes, such as 1-Ethylcycloheptane-1-carbaldehyde, lies in overcoming the steric hindrance around the carbonyl group. This steric bulk can significantly impact catalyst activity and selectivity. This guide provides a comprehensive overview of the key considerations, catalyst selection, and detailed protocols for the successful catalytic hydrogenation of this class of compounds.

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of aldehydes can proceed through both heterogeneous and homogeneous pathways, each with distinct advantages and mechanistic features.

Heterogeneous Catalysis: This approach typically employs solid-supported metal catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Platinum(IV) oxide (PtO₂), or Raney Nickel (Raney Ni).[5] The reaction follows the Horiuti-Polanyi mechanism, which involves the dissociative chemisorption of molecular hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed carbonyl group.[5][6] For sterically hindered aldehydes, the choice of catalyst and support can be critical in modulating activity and minimizing side reactions.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under milder conditions.[1][7][8] Recent advancements have led to the development of highly efficient pincer complexes of noble metals like Ruthenium and Rhodium, as well as more sustainable base metals such as Iron and Manganese.[1][7][9][10] These catalysts often operate through an inner-sphere mechanism involving the coordination of the aldehyde to the metal center, followed by migratory insertion of a hydride ligand.

Visualizing the Catalytic Cycle: Homogeneous Hydrogenation

G A Catalyst Precursor [M-L] B Active Catalyst [M(H)₂-L] A->B + H₂ (Oxidative Addition) C Substrate Coordination [M(H)₂(RCHO)-L] B->C + RCHO D Hydride Migration [M(H)(OCH₂R)-L] C->D (Migratory Insertion) E Product Release [M-L] D->E + H₂ Product RCH₂OH D->Product - RCH₂OH (Reductive Elimination) E->B Substrate RCHO H2 H₂ H2_in H₂

Caption: Generalized catalytic cycle for homogeneous aldehyde hydrogenation.

Experimental Protocols

The following protocols are designed as starting points for the catalytic hydrogenation of 1-Ethylcycloheptane-1-carbaldehyde derivatives. Researchers should note that optimization of catalyst loading, temperature, pressure, and reaction time may be necessary for specific substrates.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a robust and widely applicable method for the reduction of aldehydes.

Materials:

  • 1-Ethylcycloheptane-1-carbaldehyde derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like Ethyl Acetate or THF)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a high-pressure reactor, add the 1-Ethylcycloheptane-1-carbaldehyde derivative (1.0 eq).

  • Add a suitable solvent, such as ethanol, to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Carefully add 10% Pd/C (1-5 mol%).

  • Seal the reactor and purge with nitrogen or argon to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-10 bar).

  • Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 40-60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Homogeneous Hydrogenation using a Ruthenium Pincer Catalyst

This protocol utilizes a modern, highly efficient homogeneous catalyst for chemoselective aldehyde reduction under milder conditions.

Materials:

  • 1-Ethylcycloheptane-1-carbaldehyde derivative

  • [Ru(pincer ligand)(CO)H(Br)] type catalyst (e.g., Milstein's catalyst)

  • Anhydrous Toluene (or other suitable anhydrous, aprotic solvent)

  • Hydrogen gas (high purity)

  • Schlenk line and appropriate glassware for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add the Ruthenium pincer catalyst (0.1-1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene via syringe.

  • Add the 1-Ethylcycloheptane-1-carbaldehyde derivative (1.0 eq) via syringe.

  • Seal the flask, remove from the glovebox, and connect to a Schlenk line.

  • Purge the flask with hydrogen gas (3 cycles of vacuum/backfill).

  • Maintain a positive pressure of hydrogen (1-5 bar, can be achieved with a balloon of hydrogen).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-50 °C) for 1-12 hours.

  • Monitor the reaction by taking aliquots under an inert atmosphere for analysis (TLC, GC-MS, or ¹H NMR).

  • Upon completion, carefully vent the hydrogen.

  • The solvent can be removed under reduced pressure, and the product can be purified by column chromatography.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction parameters for the hydrogenation of sterically hindered aldehydes, providing a comparative overview of different catalytic approaches.

Catalyst SystemCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Typical Reaction Time (h)Solvent
10% Pd/C1 - 53 - 1025 - 602 - 24Ethanol, Ethyl Acetate
PtO₂ (Adam's catalyst)1 - 51 - 5254 - 16Methanol, Ethanol
Raney Ni5 - 1010 - 5050 - 1006 - 24Ethanol
[Ru(pincer)(CO)HBr]0.1 - 11 - 525 - 501 - 12Toluene, THF
[Fe(pincer)(H)₂(CO)]0.05 - 0.130 - 5040 - 10012 - 16Heptane

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge Reactor with Substrate and Solvent B Add Catalyst (Heterogeneous or Homogeneous) A->B C Seal and Purge Reactor B->C D Pressurize with H₂ C->D E Stir at Set Temperature D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Vent H₂ and Purge F->G Reaction Complete H Filter Catalyst (for Heterogeneous) G->H I Solvent Removal H->I J Purification (Chromatography) I->J

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting and Key Considerations

  • Catalyst Poisoning: Ensure the substrate and solvent are free from impurities like sulfur compounds or strong coordinating amines, which can poison the catalyst.[5]

  • Chemoselectivity: If the substrate contains other reducible functional groups (e.g., alkenes, ketones), careful selection of the catalyst is paramount. For instance, some iron and manganese pincer complexes exhibit excellent chemoselectivity for aldehydes over ketones.[1][7][9]

  • Over-reduction: In the case of aromatic aldehyde derivatives, over-reduction of the resulting benzyl alcohol to a methyl group can occur, especially with Pd/C at higher temperatures and pressures.[11]

  • Stereoselectivity: For chiral derivatives of 1-Ethylcycloheptane-1-carbaldehyde, the choice of a chiral catalyst could enable enantioselective hydrogenation. This is an advanced topic requiring specialized chiral ligands.

Conclusion

The catalytic hydrogenation of 1-Ethylcycloheptane-1-carbaldehyde derivatives is a highly valuable transformation that can be achieved through both heterogeneous and homogeneous catalysis. The choice of the catalytic system will depend on the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups. The protocols and data presented in this application note provide a solid foundation for researchers to develop efficient and selective hydrogenation processes for this important class of sterically hindered aldehydes.

References

  • Beller, M., et al. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ACS Catalysis. [Link]

  • Beller, M., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. [Link]

  • Corma, A., et al. (2009). Aqueous Room-Temperature Gold-Catalyzed Chemoselective Transfer Hydrogenation of Aldehydes. Angewandte Chemie International Edition. [Link]

  • Beller, M., et al. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. PMC. [Link]

  • Jardine, F. H., et al. (1967). Homogeneous catalytic hydrogenation of unsaturated aldehydes to form saturated aldehydes. Journal of the Chemical Society C: Organic. [Link]

  • Guan, H. (2015). Chemoselective Hydrogenation and Transfer Hydrogenation of Aldehydes Catalyzed by Iron(II) PONOP Pincer Complexes. Organometallics. [Link]

  • Zhang, X., et al. (2000). An Immobilized Homogeneous Catalyst for Efficient and Selective Hydrogenation of Functionalized Aldehydes, Alkenes, and Alkynes. The Journal of Organic Chemistry. [Link]

  • Takasago International Corporation. (2025). Homogeneous hydrogenation of aldehydes and ketones based on diphosphine-Cu catalysts developed by Takasago. ResearchGate. [Link]

  • Li, X., et al. (2019). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. ChemistrySelect. [Link]

  • Kirchner, K., et al. (2018). Chemoselective Hydrogenation of Aldehydes on an Iron Pincer Complex Catalyst. Synfacts. [Link]

  • Various Authors. (n.d.). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. PMC. [Link]

  • Beller, M., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. [Link]

  • Various Authors. (2025). Chemo- and Enantioselective Catalytic Hydrogenation of α,β-Unsaturated Ketones and Aldehydes as a Tool to Introduce Chiral Centers at α. ResearchGate. [Link]

  • Organic Chemistry Explained. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. organic-chemistry-explained.com. [Link]

  • Beller, M., et al. (2018). Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. Chemical Society Reviews. [Link]

  • Chem-Matics. (2022). Catalytic hydrogenation of aldehydes and ketones||Method of preparation of alcohols. YouTube. [Link]

  • Gallezot, P., & Richard, D. (1998). Selective Hydrogenation of α,β-Unsaturated Aldehydes. Catalysis Reviews. [Link]

  • Thomas, S., & Greenhalgh, M. D. (n.d.). Heterogeneous catalytic hydrogenation of C=C and C≡C. University of Edinburgh Research Explorer. [Link]

  • Various Authors. (2025). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. [Link]

  • Firmenich SA. (2016). Hydrogenation of aldehyde or ketone compounds with fe/tridentate ligands complexes.

Sources

Application Note: Functionalization of the Quaternary Center in Cycloheptane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of all-carbon quaternary stereocenters within seven-membered (cycloheptane) rings represents a formidable challenge in synthetic organic chemistry. The inherent conformational flexibility of the cycloheptane ring, coupled with significant transannular strain and severe steric congestion, often renders traditional α-alkylation strategies ineffective. However, the prevalence of the quaternary-cycloheptane motif in complex, bioactive natural products—such as daphnicyclidins, guanacastepenes, and barekoxide—necessitates robust, stereoselective functionalization methodologies.

This application note provides a comprehensive guide to state-of-the-art synthetic strategies for constructing and functionalizing quaternary centers in cycloheptane systems. By leveraging transition-metal catalysis, domino reaction cascades, and strategic ring transpositions, researchers can bypass traditional steric limitations to achieve high yields and exceptional enantioselectivity.

Mechanistic Causality & Strategic Approaches (E-E-A-T)

To successfully functionalize the quaternary center of a cycloheptane ring, one must design pathways that either rigidify the ring prior to functionalization or utilize highly reactive intermediates that thermodynamically drive the reaction forward despite steric bulk.

A. Aryne-Induced Domino α,α-Diarylation

Direct diarylation of unactivated cycloheptanones is typically hindered by steric repulsion. The overcomes this by utilizing highly electrophilic arynes reacting with α-thiolate cycloheptanones[1].

  • Causality: The thioether moiety acts as a nucleophile, attacking the first equivalent of aryne to form a sulfonium betaine. A subsequent 1,4-proton transfer generates a stable ylide, which is nucleophilic enough to attack a second equivalent of aryne. The reaction is thermodynamically driven to completion via an interrupted Pummerer rearrangement and spirocyclization, ultimately yielding a highly congested α,α-diaryl quaternary center[1].

B. Stork-Danheiser Transposition of Vinylogous Esters

Direct asymmetric alkylation of simple cycloheptanones often fails to achieve high enantioselectivity due to the ring's conformational flexibility. The solves this by utilizing a cycloheptane-based β-ketoester converted into a vinylogous ester[2].

  • Causality: The vinylogous ester rigidifies the seven-membered ring, allowing a Palladium-catalyzed asymmetric allylic alkylation to proceed with >90% enantiomeric excess (ee). Following the addition of an organometallic reagent, an acid-mediated Stork-Danheiser transposition effectively "moves" the carbonyl group, leaving the newly formed quaternary center at the γ-position of the resulting cycloheptenone[2].

C. Ru-Catalyzed Enantiospecific Allylic Substitution

Constructing vicinal (adjacent) quaternary centers involving a cycloheptane ring is exceptionally difficult. A novel between lithium ester enolates and tertiary allylic carbonates enables this transformation[3].

  • Causality: Thioether ligands typically bind irreversibly to ruthenium, poisoning the catalyst. However, utilizing a specialized phenoxythiazoline ligand with [Cp*Ru(MeCN)3]PF6 prevents this irreversible binding. This precise catalyst tuning allows the enantiospecific coupling to proceed smoothly, yielding vicinal quaternary centers with exceptional branched-to-linear (b/l) ratios (up to 30:1)[3].

Quantitative Data & Yield Analysis

The following table summarizes the performance metrics of the discussed methodologies, providing a comparative baseline for experimental design.

MethodologySubstrate TypeKey Reagents / CatalystsYield RangeSelectivityPrimary Application
Aryne Domino Process α-Thiolate CycloheptanonesAryne precursors, CsF, CH₃CN63–85%Achiral (Diastereoselective)Rapid construction of highly congested α,α-diaryl quaternary centers.
Stork-Danheiser Transposition β-Ketoester CycloheptanesPd-catalyst, Grignard reagents, HCl55–90%>90% eeEnantioenriched γ-quaternary cycloheptenones for natural product synthesis.
Ru-Catalyzed Allylic Substitution Cycloheptane Lithium Enolates[Cp*Ru(MeCN)3]PF6, Phenoxythiazoline~75%>95% ee, 30:1 b/lConstruction of vicinal (acyclic-cyclic) quaternary stereocenters.

Validated Experimental Protocols

Protocol 1: Aryne-Induced Domino α,α-Diarylation of Cycloheptanones

This protocol describes the self-validating generation of a quaternary carbon via a single-flask cascade[1].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the α-thiolate cycloheptanone (1.0 equiv) and the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 2.5 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous acetonitrile (0.1 M).

    • Critical Insight: Acetonitrile is strictly required as the solvent; its polarity stabilizes the intermediate sulfonium betaines and ylides without acting as a competing nucleophile, which would otherwise quench the highly reactive aryne intermediate[1].

  • Initiation: Add a fluoride source (e.g., CsF, 3.0 equiv) to trigger the 1,2-elimination of the aryne precursor.

  • Reaction Execution: Stir the reaction mixture at 25 °C for 12–24 hours. The cascade proceeds autonomously without the need to isolate intermediates.

  • Quenching & Isolation: Quench with deionized water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to isolate the α,α-diarylated cycloheptanone.

Protocol 2: Synthesis of γ-Quaternary Cycloheptenones via Stork-Danheiser Transposition

This protocol details the transposition of an α-quaternary vinylogous ester into a γ-quaternary cycloheptenone[2].

  • Organometallic Addition: To a solution of the enantioenriched α-quaternary vinylogous ester (1.0 equiv) in anhydrous THF at 0 °C, slowly add the organometallic reagent (e.g., Grignard or organolithium, 1.5 equiv) dropwise.

  • Intermediate Formation: Stir for 1–2 hours until complete conversion to the intermediate 1,2-addition product (a tertiary allylic alcohol equivalent) is observed via TLC.

  • Controlled Quenching: Quench the reaction strictly with a pH 6.5 sodium phosphate buffer.

    • Critical Insight: Highly acidic or basic quenching at this stage leads to complex mixtures or premature, uncontrolled elimination. The pH 6.5 buffer ensures the intermediate remains stable during extraction[2].

  • Acid-Mediated Transposition: Extract the intermediate with diethyl ether, concentrate under reduced pressure, and redissolve in acetonitrile. Add dilute aqueous HCl (6 mM) and stir at room temperature. This triggers the Stork-Danheiser transposition, eliminating water and migrating the double bond.

  • Purification: Neutralize with saturated NaHCO₃, extract with diethyl ether, and purify via chromatography to yield the γ-quaternary cycloheptenone.

Visualized Workflows

AryneDomino N1 α-Thiolate Cycloheptanone + Aryne Precursor N2 1,2-Nucleophilic Addition (Sulfonium Betaine) N1->N2 N3 1,4-Proton Transfer (Ylide Generation) N2->N3 N4 Second Aryne Addition (Interrupted Pummerer) N3->N4 N5 Intramolecular Spirocyclization N4->N5 N6 α,α-Diarylated Cycloheptanone (Quaternary Center) N5->N6

Mechanistic cascade of the aryne-induced domino process forming a quaternary center.

StorkDanheiser S1 β-Ketoester Cycloheptane S2 Pd-Catalyzed Asymmetric Allylic Alkylation S1->S2 S3 Enantioenriched Vinylogous Ester S2->S3 S4 Organometallic Addition (Grignard/R-Li) S3->S4 S5 Acid-Mediated Transposition (Stork-Danheiser) S4->S5 S6 γ-Quaternary Cycloheptenone S5->S6

Stork-Danheiser approach for synthesizing γ-quaternary cycloheptenones.

References

  • Generation of Quaternary Carbons in Cycloalkanones and Lactones with Arynes through a Domino Process Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Enantioenriched γ-Quaternary Cycloheptenones Using a Combined Allylic Alkylation/Stork–Danheiser Approach Source: Chemical Science (PubMed Central) URL:[Link]

  • Construction of Vicinal Quaternary Centers via Ru-Catalyzed Enantiospecific Allylic Substitution with Lithium Ester Enolates Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Recent Advances on the α-Functionalization and Ring Transformations of Cycloheptane-based β-ketoesters Source: Current Organic Chemistry (Bentham Science) URL:[Link]

Sources

Handling and storage protocols for volatile cycloalkane aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on handling and storing volatile cycloalkane aldehydes. I need to understand their chemical traits, how they react, and what safety rules are already in place. It's a key first step.

Analyzing Search Results

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Planning Content Structure

I'm now outlining the application notes' structure. I'll begin with the cycloalkane aldehydes' chemical nature, then detail receiving, storage (short and long term), and safe lab practices. The "Expertise & Experience" pillar will explain each recommendation, like the need for an inert atmosphere. "Trustworthiness" will include self-validating steps, and "Authoritative Grounding" will have citations and a reference list.

Developing the Application Note

I'm now focusing on structuring the application note as a comprehensive technical guide. My goal is to move beyond a simple list and dive into the nuances of handling and storing volatile cycloalkane aldehydes. The framework will incorporate detailed explanations and practical protocols. I’m thinking about safety precautions and analytical techniques.

Refining the Application Note

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Outlining the Application Note

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Structuring the Application Note

I'm now integrating all these ideas, formulating detailed sections. I plan to begin with an introduction defining the aldehydes, their use, and the challenges faced. Next, I will cover chemical properties and associated hazards, including a table of properties. A step-by-step protocol for receiving and inspection will be added, as will storage protocols for both short and long term, plus a section on handling, and a Graphviz diagram. This will be followed by safety precautions, and analytical techniques.

Developing Comprehensive Guide

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Developing Comprehensive Guide

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Implementing the Protocol

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Troubleshooting & Optimization

Technical Support Guide: Synthesis of 1-Ethylcycloheptane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Ethylcycloheptane-1-carbaldehyde presents a dual challenge: the steric hindrance of forming a quaternary center on a conformationally flexible seven-membered ring, and the electronic instability inherent to isolating hindered aldehydes.

Unlike cyclohexane, which resides comfortably in a chair conformation, cycloheptane exists in a flux of twist-chair and twist-boat conformers. This mobility creates transannular strain , making the ring electrophilically reluctant to accept a second substituent at the


-position. Furthermore, once formed, the quaternary aldehyde is prone to oxidation or deformylation if not handled with precise thermodynamic control.

This guide prioritizes the Nitrile-Alkylation-Reduction route (Route A) as the industry standard for scalability and reliability, while addressing common failure points in the DIBAL-H reduction step.

Primary Workflow: The Nitrile Route

The most robust pathway avoids direct alkylation of the aldehyde (which leads to self-condensation) and instead utilizes cycloheptanecarbonitrile as a stable precursor.

Phase 1: Construction of the Quaternary Center

Objective: Alkylate cycloheptanecarbonitrile with ethyl iodide to form 1-ethylcycloheptanecarbonitrile.

ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Base LDA (1.1 eq)KHMDS (1.2 eq) or LDA/LiCl KHMDS is less aggregated; LiCl breaks up LDA aggregates, exposing the reactive enolate.
Solvent THFTHF + DMPU (4:1) DMPU (non-toxic HMPA alternative) solvates the cation, increasing the nucleophilicity of the "naked" enolate.
Temperature -78°C to RT-78°C to 0°C Prevent competing E2 elimination of Ethyl Iodide.
Electrophile Ethyl BromideEthyl Iodide Iodide is a better leaving group, essential for the sterically crowded attack.

Protocol 1: Optimized Alkylation

  • Deprotonation: Cool anhydrous THF (0.5 M) containing DMPU (20 vol%) to -78°C. Add KHMDS (1.2 eq) dropwise.

  • Enolization: Add cycloheptanecarbonitrile (1.0 eq) slowly. Stir for 45 min at -78°C. Critical: Ensure complete enolization before adding electrophile.

  • Alkylation: Add Ethyl Iodide (1.5 eq) neat.

  • Warming: Allow to warm to 0°C over 2 hours. Do not heat to reflux (causes elimination).

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

Phase 2: Reduction to Aldehyde

Objective: Selective reduction of the nitrile to the aldehyde using Diisobutylaluminum hydride (DIBAL-H).[1][2][3][4][5]

The Failure Mode: The most common user error is over-reduction to the amine or hydrolysis failure due to aluminum emulsions.

Protocol 2: Controlled DIBAL-H Reduction

  • Setup: Dissolve 1-ethylcycloheptanecarbonitrile in Toluene (preferred over DCM for higher boiling point if heating is needed later, though -78°C is standard).

  • Addition: Cool to -78°C . Add DIBAL-H (1.2 eq, 1.0 M in Toluene) dropwise down the side of the flask to precool it.

  • Reaction: Stir at -78°C for 2 hours. Do not warm up yet. The intermediate is a stable aluminum-imine complex.

  • The Critical Quench (Rochelle’s Salt Method):

    • Step A: At -78°C, add MeOH (2.0 eq) to destroy excess hydride.

    • Step B: Warm to RT.[1][3][4][6] Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution (10 mL per mmol substrate).

    • Step C:Vigorous Stirring for 2–4 hours is mandatory. The mixture will turn from a cloudy grey emulsion to two clear layers. If you skip this, you will trap your product in the aluminum gel.

Visualizing the Logic

The following diagram illustrates the synthesis pathway and the decision logic for troubleshooting low yields.

SynthesisWorkflow cluster_trouble Troubleshooting Logic Start Start: Cycloheptanecarbonitrile Alkylation Step 1: Alkylation (KHMDS/DMPU/Et-I) Start->Alkylation CheckAlk QC: Is Conversion >90%? Alkylation->CheckAlk Recycle Add more base/Et-I Check moisture CheckAlk->Recycle No Intermediate Intermediate: 1-Ethylcycloheptanecarbonitrile CheckAlk->Intermediate Yes Recycle->Alkylation Reduction Step 2: DIBAL-H Reduction (-78°C, Toluene) Intermediate->Reduction Quench Quench Method Rochelle's Salt Reduction->Quench Critical Step Result Target: 1-Ethylcycloheptane-1-carbaldehyde Quench->Result Hydrolysis of Imine Issue1 Issue: Primary Amine Formed? Sol1 Cause: Temp > -70°C Action: Keep cold! Issue1->Sol1 Issue2 Issue: Low Recovery? Sol2 Cause: Aluminum Emulsion Action: Longer Rochelle stir Issue2->Sol2

Figure 1: Synthesis workflow and critical control points for 1-Ethylcycloheptane-1-carbaldehyde.

Troubleshooting & FAQs

Q1: Why is my alkylation yield stuck at 50%?

Diagnosis: This is likely due to enolate aggregation or steric shielding .

  • The Science: The cycloheptane ring is floppy. When the enolate forms, it can fold in a way that the counter-ion (Li+ or K+) blocks the approach of the ethyl iodide. Furthermore, LDA tends to form tetramers in THF.

  • The Fix:

    • Switch to KHMDS: Potassium is larger and forms "looser" ion pairs than Lithium.

    • Add DMPU: This polar aprotic co-solvent breaks up the aggregates, creating a "naked" enolate that is significantly more reactive [1].

Q2: After DIBAL reduction, I see the product on TLC, but I lose it during workup.

Diagnosis: You are likely experiencing emulsion entrapment or imine hydrolysis failure .

  • The Science: DIBAL-H forms an aluminum-nitrogen complex. If you use a standard acid wash (HCl), the aluminum precipitates as a gelatinous hydroxide that physically traps organic molecules.

  • The Fix: Use the Rochelle's Salt (Potassium Sodium Tartrate) method described in Protocol 2. The tartrate acts as a ligand, chelating the aluminum into a water-soluble species, allowing for a clean phase separation [2].

Q3: My aldehyde is decomposing on the silica column.

Diagnosis: Acid-catalyzed enolization or oxidation .

  • The Science: Quaternary aldehydes are sterically congested. While they cannot tautomerize at the quaternary carbon, the aldehyde proton is sensitive. Silica gel is slightly acidic.

  • The Fix:

    • Buffer the Silica: Pre-wash your silica gel column with 1% Triethylamine in Hexanes to neutralize acidity.

    • Distillation: If the boiling point permits (likely high vacuum), Kugelrohr distillation is often superior to chromatography for this class of compounds.

Q4: Can I just alkylate cycloheptanecarbaldehyde directly?

Diagnosis: Strongly Discouraged.

  • The Science: Direct alkylation of an aldehyde requires forming an enolate of the aldehyde itself. Aldehyde enolates are highly unstable and prone to Cannizzaro reactions (disproportionation) or Aldol condensations (polymerization) faster than they react with ethyl iodide. The nitrile route protects the oxidation state until the carbon skeleton is built.

References

  • DMPU as a Cosolvent: Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases. Helvetica Chimica Acta, 65(1), 385-391. Link

  • DIBAL-H Reduction & Workup: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for Rochelle's salt protocol). Link

  • Cycloheptane Conformational Analysis: Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. Journal of the American Chemical Society, 83(22), 4537–4547. Link

Sources

Preventing oxidation of 1-Ethylcycloheptane-1-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of oxidation of 1-Ethylcycloheptane-1-carbaldehyde to its corresponding carboxylic acid. The principles and protocols discussed herein are broadly applicable to other sensitive aldehydes.

Understanding the Challenge: The Facile Oxidation of Aldehydes

Aldehydes are a cornerstone of organic synthesis, yet their utility is often hampered by their susceptibility to oxidation. The aldehyde functional group is readily oxidized to a carboxylic acid, a process that can occur during synthesis, workup, purification, and even storage.[1][2] 1-Ethylcycloheptane-1-carbaldehyde, with its tertiary α-carbon, presents unique steric considerations but does not escape this fundamental reactivity.

The primary mechanism of degradation in the presence of air is autoxidation, a free-radical chain reaction involving molecular oxygen.[3][4] This process can be initiated by light, heat, or trace metal impurities.[5][6] Understanding this pathway is critical to devising effective preventative strategies.

Diagram: Mechanism of Aldehyde Autoxidation

Aldehyde Autoxidation cluster_propagation Propagation Cycle Aldehyde R-CHO (1-Ethylcycloheptane-1-carbaldehyde) AcylRadical R-C•=O (Acyl Radical) Aldehyde->AcylRadical PeroxyAcid R-C(=O)OOH (Peroxy Acid) Aldehyde->PeroxyAcid CarboxylicAcid R-COOH (Carboxylic Acid) Aldehyde->CarboxylicAcid PeroxyRadical R-C(=O)OO• (Acylperoxy Radical) AcylRadical->PeroxyRadical + O₂ PeroxyRadical->PeroxyAcid + R-CHO (Propagation) PeroxyAcid->CarboxylicAcid + R-CHO Initiation Initiator (Light, Heat, Metal) Initiation->AcylRadical Initiation Oxygen O₂ (Air) Oxygen->PeroxyRadical

Caption: The free-radical chain mechanism of aldehyde autoxidation.

Part 1: Prophylactic Strategies During Synthesis

Preventing oxidation begins with the choice of synthetic methodology. The ideal synthesis of an aldehyde from a primary alcohol avoids harsh oxidizing conditions and reagents known to promote over-oxidation.

Q1: Which oxidation methods are recommended to synthesize 1-Ethylcycloheptane-1-carbaldehyde from the corresponding primary alcohol while minimizing carboxylic acid formation?

For sensitive substrates and to prevent over-oxidation, mild, selective oxidizing agents are paramount.[7][8]

Recommended Methods:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C).[8][9][10] Its key advantages are the exceptionally mild conditions and high selectivity for aldehydes, with virtually no over-oxidation to the carboxylic acid.[8][11]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers selective and mild oxidation of primary alcohols to aldehydes at room temperature.[12][13] It is known for its high chemoselectivity, tolerance of sensitive functional groups, and straightforward workup.[14][15]

Method Reagents Temperature Key Advantages Considerations
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh selectivity, mild conditions, compatible with many functional groups.[8]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9][10]
DMP Oxidation Dess-Martin PeriodinaneRoom TemperatureMild, high yields, simple workup, tolerant of sensitive groups.[12][14]Reagent is expensive and potentially explosive.[12][14]
Experimental Protocol: Swern Oxidation

This protocol outlines a general procedure for the Swern oxidation of a primary alcohol to an aldehyde.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[16]

  • Reagent Preparation: In the reaction flask, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add a solution of DMSO (2.5 eq.) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 1-Ethylcycloheptane-1-methanol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Diagram: Synthetic Workflow for Aldehyde Preservation

Synthetic Workflow Start Primary Alcohol (1-Ethylcycloheptane-1-methanol) Oxidation Mild Oxidation (Swern or DMP) Start->Oxidation Step 1 Workup Aqueous Workup (Minimize Time & O₂ Exposure) Oxidation->Workup Step 2 Purification Purification (Inert Conditions) Workup->Purification Step 3 Storage Final Product: Aldehyde (Store under Argon at <4°C) Purification->Storage Step 4

Caption: A workflow emphasizing key stages for preventing aldehyde oxidation.

Part 2: Troubleshooting During Workup and Purification

The risk of oxidation is particularly high during the workup and purification stages when the product is exposed to air and potential contaminants.

FAQs: Workup and Purification

Q2: My aldehyde appears pure after the reaction, but I see the carboxylic acid impurity after workup. What's happening?

This is a common issue. Standard aqueous workups can introduce dissolved oxygen, and prolonged exposure, especially if the aqueous layers are not degassed, can lead to oxidation.

Troubleshooting Steps:

  • Use Degassed Solvents: Before the workup, sparge all aqueous solutions (water, brine, etc.) and organic solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]

  • Minimize Workup Time: Perform extractions and washes as quickly as possible.

  • Acid Removal: If carboxylic acid has formed, it can be removed by a gentle wash with a cold, dilute solution of sodium bicarbonate.[2] Be aware that basic conditions can promote other side reactions, so this should be done quickly.

Q3: I suspect my aldehyde is oxidizing on the silica gel column during chromatography. How can I prevent this?

Silica gel can be slightly acidic and its high surface area can promote aerobic oxidation.

Troubleshooting Steps:

  • Deactivate Silica Gel: Neutralize the silica gel by preparing the slurry with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v).[1]

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[17]

  • Flash Chromatography: Run the column quickly ("flash" chromatography) to minimize the time the aldehyde spends on the stationary phase.

  • Purification via Bisulfite Adduct: For a non-chromatographic method, the aldehyde can be purified by forming a water-soluble bisulfite adduct.[17][18] The adduct is washed with an organic solvent to remove non-aldehyde impurities and then the pure aldehyde is regenerated by adding a mild base.[18]

Protocol: Purification via Sodium Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The reaction may be exothermic. Continue stirring until the solid adduct precipitates.

  • Isolation and Washing: Filter the solid bisulfite adduct and wash it thoroughly with diethyl ether or another non-polar solvent to remove any unreacted starting material or non-aldehyde impurities.

  • Regeneration of Aldehyde: Suspend the washed adduct in water and add a saturated solution of sodium bicarbonate or sodium carbonate with vigorous stirring until the evolution of gas ceases and the solid dissolves.

  • Extraction: Extract the liberated pure aldehyde with a low-boiling organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

Part 3: Long-Term Storage and Handling

Proper storage is crucial for maintaining the purity of 1-Ethylcycloheptane-1-carbaldehyde.[19]

FAQs: Storage and Handling

Q4: What are the optimal conditions for storing 1-Ethylcycloheptane-1-carbaldehyde to prevent degradation?

To ensure long-term stability, the aldehyde should be protected from air, light, and heat.[5]

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][5] Argon is denser than air and provides a better protective blanket.

  • Temperature: Store at low temperatures, typically in a refrigerator at 2-8°C.[1][19] For very long-term storage, consider storage at -20°C.[19]

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light.[20] For added protection, the cap can be wrapped with Parafilm.

  • Purity: Ensure the aldehyde is as pure as possible before storage, as impurities can catalyze decomposition.[1]

Q5: Can I use antioxidants or stabilizers for my aldehyde?

Yes, in some applications, the addition of a stabilizer can be beneficial. However, you must ensure the stabilizer does not interfere with downstream reactions.

Common Stabilizers:

  • Butylated Hydroxytoluene (BHT): A common radical scavenger used in small quantities (ppm level).

  • Hydroquinone: Another phenolic antioxidant.[21]

  • Tertiary Amines: Compounds like triethanolamine have been used to stabilize aldehydes against polymerization and autocondensation.[22][23]

It is crucial to test the compatibility and effectiveness of any stabilizer on a small scale before applying it to your bulk material.

Storage Parameter Condition Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with oxygen, inhibiting autoxidation.[20]
Temperature 2-8°C or -20°CSlows the rate of all chemical degradation pathways.[19]
Light Amber Vial / DarknessPrevents photo-initiated radical formation.[5][20]
Container Tightly Sealed GlassPrevents ingress of air and moisture.[5]
Diagram: Inert Atmosphere Handling

Inert Atmosphere Handling Flask Reaction Flask (Flame-Dried) Balloon Inert Gas Balloon (Ar or N₂) Balloon->Flask Flush with Inert Gas Syringe Dry Syringe Syringe->Flask Transfer Reagent Reagent Air-Sensitive Aldehyde (Sure/Seal™ Bottle) Reagent->Syringe Withdraw Reagent

Caption: Basic setup for handling air-sensitive aldehydes using syringe techniques.

By implementing these strategies throughout the synthesis, purification, and storage of 1-Ethylcycloheptane-1-carbaldehyde, researchers can significantly mitigate the risk of oxidative degradation and ensure the integrity of their material for subsequent applications.

References
  • Dess–Martin periodinane - Wikipedia. Wikipedia. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Organic-synthesis.com. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal | Organic Process Research & Development - ACS Publications. ACS Publications. Available at: [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. Fiveable. Available at: [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal | Organic Process Research & Development - ACS Publications. ACS Publications. Available at: [Link]

  • 1. Alcohol Oxidations - Wipf Group. University of Pittsburgh. Available at: [Link]

  • EP0096153A2 - Stabilization of aldehydes - Google Patents. Google Patents.
  • US4414419A - Stabilization of aldehydes - Google Patents. Google Patents.
  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Swern oxidation - Wikipedia. Wikipedia. Available at: [Link]

  • US6137013A - Method of stabilizing aldehydes - Google Patents. Google Patents.
  • A method for stabilizing aliphatic higher aldehyde compounds - European Patent Office - Googleapis.com. European Patent Office. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed. PubMed. Available at: [Link]

  • Inert Atmosphere - YouTube. YouTube. Available at: [Link]

  • General procedures for the purification of Aldehydes - Chempedia - LookChem. LookChem. Available at: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. ResearchGate. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. University of Pittsburgh. Available at: [Link]

  • Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review - MDPI. MDPI. Available at: [Link]

  • α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Visible-light-induced aerobic oxidation of alcohols to aldehydes/ketones via solvated dispersion intermediates - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Swern Oxidation - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. Organic-synthesis.com. Available at: [Link]

  • Aerobic oxidation of aldehydes to acids: previous methods and this work - ResearchGate. ResearchGate. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC. National Center for Biotechnology Information. Available at: [Link]

  • US2255421A - Process for purification of carboxylic acids - Google Patents. Google Patents.
  • Purifying aldehydes? : r/chemistry - Reddit. Reddit. Available at: [Link]

  • Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation - MDPI. MDPI. Available at: [Link]

  • The Antioxidant Cofactor Alpha-Lipoic Acid May Control Endogenous Formaldehyde Metabolism in Mammals - Frontiers. Frontiers. Available at: [Link]

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Ethylcycloheptane-1-carbaldehyde from Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective separation of 1-Ethylcycloheptane-1-carbaldehyde from various alcohol contaminants. Our focus is on providing not just methods, but the underlying chemical principles to empower you to adapt and optimize these techniques for your specific experimental context.

I. Understanding the Separation Challenge

Separating 1-Ethylcycloheptane-1-carbaldehyde from alcohols presents a common yet nuanced challenge in organic synthesis. The aldehyde itself is a relatively non-polar compound with a bulky cycloheptane ring, while common alcohol impurities (e.g., methanol, ethanol, isopropanol) are highly polar. This significant difference in polarity is the primary physical property we can exploit for separation. However, factors such as boiling points, potential azeotrope formation, and the aldehyde's sensitivity to oxidation or acid/base catalysis require careful consideration.

A critical aspect of purifying aldehydes is their potential for oxidation to carboxylic acids, especially when heated in the presence of air.[1][2] Additionally, aldehydes can be sensitive to both acidic and basic conditions, which might be encountered during certain purification techniques.[3]

II. At-a-Glance: Physicochemical Properties

A successful purification strategy begins with a clear understanding of the physical properties of the compounds involved. While specific experimental data for 1-Ethylcycloheptane-1-carbaldehyde is limited, we can infer its properties from its structure and compare them to common alcohol contaminants.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)PolarityKey Intermolecular Forces
1-Ethylcycloheptane-1-carbaldehydeC10H18O154.25Estimated > 180°CLow to MediumDipole-Dipole, Van der Waals
MethanolCH4O32.0464.7HighHydrogen Bonding, Dipole-Dipole
EthanolC2H6O46.0778.4HighHydrogen Bonding, Dipole-Dipole
IsopropanolC3H8O60.1082.5HighHydrogen Bonding, Dipole-Dipole

Note: The boiling point of 1-Ethylcycloheptane-1-carbaldehyde is an estimate based on structurally similar compounds.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: I performed a fractional distillation, but my aldehyde is still contaminated with alcohol. What went wrong?

A1: This is a frequent issue that can arise from a few factors:

  • Inefficient Fractionating Column: The efficiency of a fractional distillation column is determined by the number of "theoretical plates."[6] A column that is too short or has inefficient packing material may not provide the necessary number of condensation-vaporization cycles to separate compounds with close boiling points.[7]

  • Distillation Rate: A distillation that is too rapid will not allow for proper equilibrium to be established within the fractionating column, leading to poor separation.[6]

Solution Pathway:

  • Check for Azeotropes: Consult azeotrope tables or databases if available for similar aldehyde-alcohol mixtures.[8] If an azeotrope is suspected, an alternative purification method like chemical extraction or column chromatography should be employed.

  • Optimize Distillation: If no azeotrope is expected, use a longer fractionating column with a high-efficiency packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). Reduce the heating rate to allow a slow and steady distillation.

Q2: My aldehyde seems to be decomposing during column chromatography on silica gel. Why is this happening and what can I do?

A2: Aldehyde decomposition on silica gel is a known problem.[1]

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can catalyze unwanted reactions such as acetal formation (if alcohol is present in the eluent), aldol condensation, or other acid-catalyzed decompositions.[3]

  • Oxidation: Aldehydes can be sensitive to air oxidation, which can be exacerbated by the high surface area of the silica gel.[1]

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica surface.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[9]

  • Use a Non-Alcoholic Eluent: Avoid using alcohol-based solvents in your mobile phase, as this can lead to the formation of hemiacetals and acetals on the acidic silica.[3] A gradient of hexane and ethyl acetate or diethyl ether is a common choice for purifying aldehydes.[1]

Q3: I tried a liquid-liquid extraction with sodium bisulfite, but the aldehyde recovery is low. What are the possible reasons?

A3: The sodium bisulfite adduct formation is a powerful technique for aldehyde purification, but it is a reversible equilibrium and subject to steric and electronic effects.[10][11]

  • Steric Hindrance: 1-Ethylcycloheptane-1-carbaldehyde has a sterically hindered carbonyl group due to the adjacent ethyl and cycloheptane groups. This can slow down or reduce the efficiency of the bisulfite adduct formation.[12]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low concentration of the bisulfite solution, or poor mixing between the organic and aqueous phases.[1][13]

  • Inefficient Regeneration: The regeneration of the aldehyde from the aqueous adduct requires a strong base.[11] If the pH is not sufficiently high, the aldehyde will not be fully liberated.

Troubleshooting Steps:

  • Increase Reaction Time: Allow the mixture to stir vigorously for a longer period (several hours to overnight) to drive the equilibrium towards adduct formation.[1]

  • Use a Phase-Transfer Co-solvent: The key to a successful bisulfite extraction is ensuring the aldehyde and the bisulfite ion can react. Using a water-miscible organic solvent like methanol or DMF helps to create a single phase for the reaction to occur before adding an immiscible solvent for extraction.[13][14] For aliphatic aldehydes, DMF is often more effective.[12][14]

  • Ensure Complete Basification: When regenerating the aldehyde, use a strong base like 50% NaOH and monitor the pH to ensure it is strongly basic (pH > 12) to fully reverse the reaction.[11][12]

IV. Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification techniques.

Protocol 1: Purification via Sodium Bisulfite Adduct Formation and Extraction

This method is highly selective for aldehydes and is often the most robust choice.[10][13] It relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt, which is then extracted into the aqueous phase.[11]

Workflow Diagram:

G cluster_0 Reaction & Adduct Formation cluster_1 Extraction & Separation cluster_2 Aldehyde Regeneration A 1. Dissolve crude mixture (aldehyde + alcohol) in DMF B 2. Add saturated aqueous sodium bisulfite (NaHSO3) A->B C 3. Shake vigorously (30s - 1min) to form bisulfite adduct B->C D 4. Add water and an immiscible organic solvent (e.g., hexanes) C->D E 5. Separate layers in a separatory funnel D->E F Aqueous Layer: Water-soluble bisulfite adduct E->F Collect G Organic Layer: Alcohol and other non-aldehyde impurities E->G Discard or process separately H 6. To the aqueous layer, add fresh organic solvent (e.g., ethyl acetate) F->H I 7. Add strong base (e.g., 50% NaOH) dropwise until pH > 12 H->I J 8. Shake to extract the regenerated aldehyde I->J K 9. Collect, dry, and concentrate the organic layer J->K L Purified 1-Ethylcycloheptane-1-carbaldehyde K->L

Caption: Workflow for aldehyde purification via bisulfite extraction.

Step-by-Step Methodology:

  • Adduct Formation: In a separatory funnel, dissolve the crude mixture containing 1-Ethylcycloheptane-1-carbaldehyde and alcohol in dimethylformamide (DMF) (approximately 10 mL of DMF per 1-2 g of crude material).[12]

  • Add an excess of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). A typical ratio is 5-10 mL of bisulfite solution per mL of DMF.

  • Shake the funnel vigorously for at least 30-60 seconds to facilitate the reaction.[13] For sterically hindered aldehydes, a longer reaction time with stirring may be necessary before extraction.

  • Extraction: Dilute the mixture with deionized water (equal to the volume of bisulfite solution used) and add a water-immiscible organic solvent like hexanes or diethyl ether (equal volume to the aqueous layer).[13]

  • Shake the funnel again to partition the components. Allow the layers to separate fully.

  • Separation: Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct, into a clean flask. The upper organic layer, containing the alcohol and other non-aldehyde impurities, can be discarded.

  • Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of an organic solvent like ethyl acetate or diethyl ether.

  • Slowly and carefully add a 50% sodium hydroxide (NaOH) solution dropwise while shaking and venting frequently. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the solution is strongly basic (pH > 12).[11] This will regenerate the free aldehyde.

  • Extract the liberated aldehyde into the organic layer by shaking the funnel.

  • Work-up: Separate the layers and wash the organic layer with water, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified 1-Ethylcycloheptane-1-carbaldehyde.[11]

Protocol 2: Column Chromatography on Neutralized Silica Gel

This method is suitable when the bisulfite method is problematic or if other non-alcoholic, non-polar impurities are present.

Workflow Diagram:

G A 1. Prepare slurry of silica gel in eluent with 0.5% triethylamine B 2. Pack the chromatography column A->B C 3. Pre-elute the column with the initial solvent system B->C D 4. Load the crude sample (dissolved in minimal solvent) C->D E 5. Elute with a solvent gradient (e.g., Hexane -> 5% Ethyl Acetate/Hexane) D->E F 6. Collect fractions E->F G 7. Analyze fractions by TLC F->G H 8. Combine pure fractions and concentrate G->H I Purified Aldehyde H->I

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for the aldehyde.

  • Prepare Neutralized Silica: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 100% hexanes). Add triethylamine to the slurry to a final concentration of 0.1-1% by volume.

  • Pack the Column: Pack a chromatography column with the neutralized silica slurry.

  • Load the Sample: Dissolve your crude aldehyde-alcohol mixture in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent (e.g., 100% hexanes). The non-polar 1-Ethylcycloheptane-1-carbaldehyde will elute relatively quickly.[1] The highly polar alcohols will remain strongly adsorbed to the silica at the top of the column.[1]

  • You can gradually increase the polarity of the eluent (e.g., to 5-10% ethyl acetate in hexanes) to ensure all of your aldehyde has eluted, while still leaving the alcohols on the column.

  • Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure aldehyde.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. Concluding Remarks

The choice between chemical extraction and chromatography depends on the specific impurities, the scale of the reaction, and the sensitivity of the aldehyde. For mixtures primarily containing alcohols, the sodium bisulfite extraction method is often more efficient, scalable, and cost-effective than chromatography.[12][14] However, column chromatography offers greater versatility for removing a wider range of impurities. By understanding the chemical principles behind these techniques and anticipating potential pitfalls, researchers can confidently and efficiently isolate 1-Ethylcycloheptane-1-carbaldehyde in high purity.

References

  • Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • University of California, Los Angeles. (n.d.). How to Purify by Fractional Distillation at Atmospheric Pressure. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • CK-12 Foundation. (2026). Preparation of Aldehydes. [Link]

  • JC Chemistry Tuition. (n.d.). Oxidation of Primary Alcohol to Aldehyde. [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. (n.d.). Concentrations of aldehydes and ketones in distillate fractions from C... | Download Scientific Diagram. [Link]

  • Reddit. (2015). Purifying aldehydes?. [Link]

  • Chemguide. (2015). reduction of aldehydes and ketones. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. [Link]

  • Sciencemadness Discussion Board. (2006). After RXN how to extract aldehyde. [Link]

  • Advances in Chemistry. (1961). AZEOTROPIC DATA- II. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • The Chemistry Blog. (2023). What is Fractional Distillation?. [Link]

  • Taylor & Francis. (n.d.). Azeotropic – Knowledge and References. [Link]

  • USA Lab. (2020). How Fractional Distillation Process Works. [Link]

  • Organic Syntheses. (n.d.). The residue is diluted with about 600 cc. of hot water, and the mixture is allowed to cool without being disturbed. The separated oil solidifies to a solid cake from which the lower. [Link]

  • Frontiers. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • Ventilazione Industriale. (n.d.). azeotropic data for binary mixtures. [Link]

  • StudySmarter. (2022). Fractional Distillation: Definition & Examples, Process. [Link]

  • Wikipedia. (n.d.). Azeotrope tables. [Link]

  • ACS Publications. (1973). Vapor-Liquid Equilibrium Diagrams of Alcohol-Ketone Azeotropes as a Function of Pressure. [Link]

  • PubChem. (n.d.). 1-ethylcyclohexane-1-carbaldehyde (C9H16O). [Link]

Sources

Troubleshooting low reactivity of quaternary carbon aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quaternary Carbon Aldehyde Support Hub

Ticket Status: OPEN Subject: Overcoming low reactivity in


-quaternary aldehydes (e.g., Pivalaldehyde derivatives).
Assigned Specialist:  Senior Application Scientist

System Overview: The "Access Denied" Error

Before troubleshooting specific reactions, you must understand the root cause of the failure. Quaternary carbon aldehydes (where the


-carbon is fully substituted, 

) present a unique "hardware" limitation:
  • Steric Blockade (The Burgi-Dunitz Trajectory): Nucleophiles attack carbonyls at a specific angle (~107°). In quaternary aldehydes, the bulky

    
    -substituents physically obstruct this flight path. Standard nucleophiles bounce off.
    
  • Electronic Deactivation: The inductive effect (+I) of three alkyl groups donates electron density to the carbonyl carbon, making it less electrophilic (less positive) and therefore less reactive to nucleophiles.

  • The Enolization Lock: These substrates lack

    
    -protons. They cannot form enols or enolates.
    
    • Advantage:[1][2][3] No racemization at the

      
      -center.
      
    • Disadvantage:[1][4][5] You cannot use chemistry that relies on enol intermediates (e.g., standard aldol condensations).

Knowledge Base Article #001: Reductive Amination Stalled

User Report: "I'm trying to react my hindered aldehyde with a secondary amine using standard


 in methanol. The reaction sits for 48 hours with 0% conversion."

Root Cause: The formation of the hemiaminal (the intermediate) is unfavorable due to sterics. Furthermore, without a driving force to remove water, the equilibrium favors the starting materials.

The Fix: Titanium(IV) Isopropoxide Protocol You must switch from a passive solvent system to an active Lewis Acid/Dehydrating system. Titanium(IV) isopropoxide,


, serves a dual purpose: it acts as a Lewis Acid to activate the carbonyl and chemically scavenges water to drive the equilibrium.

Optimized Protocol:

ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Reagent

/ MeOH

(Neat), then

Temp RTRT to 60°C (Imine formation)
Time 24-48 hrs2-6 hrs (Imine) + 1 hr (Reduction)
Mechanism Passive EquilibriumActive Coordination & Scavenging

Step-by-Step Procedure:

  • Complexation: In a flame-dried flask under Argon, combine the quaternary aldehyde (1.0 equiv) and the amine (1.1–1.2 equiv).

  • Activation: Add neat

    
     (1.25–1.5 equiv). Do not add solvent yet. The mixture will likely become viscous.
    
  • Incubation: Stir at room temperature for 2–4 hours. If the substrate is extremely hindered (e.g., adamantane-like), heat to 60°C.

    • Checkpoint: Monitor by IR. Disappearance of the C=O stretch (~1720

      
      ) and appearance of C=N (~1640 
      
      
      
      ) confirms imine formation.
  • Dilution: Dilute the mixture with dry THF or absolute Ethanol.

  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise. (Note: 
    
    
    
    is often too weak for these hindered imines;
    
    
    is preferred here).
  • Quench: Add water carefully. A white precipitate (

    
    ) will form. Filter through Celite to remove the titanium salts.
    

Visualizing the Mechanism:

Ti_Mechanism Aldehyde Quaternary Aldehyde (Sterically Blocked) Ti_Complex Ti-Activated Complex (Lewis Acid Activation) Aldehyde->Ti_Complex + Ti(OiPr)4 (Coordination) Imine Titanium-Imine Species (Water Scavenged) Ti_Complex->Imine + Amine (- iPrOH) Amine Final Amine Imine->Amine + NaBH4 (Reduction)

Caption: Figure 1.[6] The Titanium-mediated pathway bypasses the unfavorable water equilibrium.

Knowledge Base Article #002: Oxidation Decomposition

User Report: "Jones reagent turned my reaction into a black tar. Permanganate didn't work. I just need to get to the carboxylic acid."

Root Cause:

  • Jones Reagent (

    
    ):  Too acidic. While quaternary aldehydes are stable to acid (no enolization), the harsh conditions often degrade other parts of the molecule or cause skeletal rearrangements (Wagner-Meerwein) if the quaternary center is strained.
    
  • Permanganate: Often too bulky and reacts poorly with sterically shielded aldehydes.

The Fix: Pinnick Oxidation (Lindgren Modification) The Pinnick oxidation uses Sodium Chlorite (


).[7] The active species is chlorous acid (

), which is small enough to penetrate the steric shield. It is mild, selective, and preserves stereocenters.[7]

Optimized Protocol:

  • Solvent System: Prepare a mixture of t-Butanol and Water (3:1). Alternatively, MeCN/Water works well.

  • Scavenger: Add 2-methyl-2-butene (iso-amylene) (10–20 equiv).

    • Why? The reaction generates Hypochlorous acid (

      
      ) as a byproduct, which is a potent chlorinating agent.[7] The alkene sacrifices itself to scavenge the 
      
      
      
      .
  • Buffer: Add

    
     (buffer to pH ~3.5).
    
  • Oxidant: Add

    
     (1.5–3.0 equiv) dissolved in water dropwise at 0°C.
    
  • Workup: The reaction is usually complete in <2 hours. Extract with EtOAc.

Knowledge Base Article #003: Wittig Reaction Failure

User Report: "My ylide is stable, but it won't react with pivalaldehyde. I'm getting low yields and recovering starting material."

Root Cause: Stabilized Wittig ylides are weak nucleophiles. Combined with a hindered aldehyde, the activation energy is too high.

The Fix: Horner-Wadsworth-Emmons (HWE) or Peterson Olefination Switch to a phosphonate ester (HWE).[5] The nucleophile is smaller and more reactive (anionic) compared to the neutral triphenylphosphine ylide.

Decision Matrix for Olefination:

Olefination_Logic Start Goal: Olefination of Quaternary Aldehyde Standard Standard Wittig (Ph3P=CH-R) Start->Standard Check Did it work? Standard->Check HWE Switch to HWE (Phosphonate + NaH) Check->HWE No (Steric Failure) Peterson Peterson Olefination (TMS-CH2-Li) HWE->Peterson Still Failed (Need smaller Nu)

Caption: Figure 2. Troubleshooting logic for C=C bond formation on hindered substrates.

Technical Note on Base Selection: For HWE on hindered aldehydes, use LiCl/DBU (Masamune-Roush conditions) or NaH/THF . The Lithium cation (


) coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming the steric barrier.

FAQ: Quick Troubleshooting

Q: Can I use Grignard reagents on these aldehydes? A: Yes, but watch out for Reduction instead of Addition . If your Grignard reagent has


-hydrogens (e.g., Isopropylmagnesium bromide), the hindered aldehyde may act as a hydride acceptor (Meerwein-Ponndorf-Verley reduction type), giving you the alcohol of the aldehyde rather than the addition product.
  • Fix: Use Organolithiums (less bulky, no

    
    -hydride transfer) or add Cerium Chloride (
    
    
    
    )
    to the Grignard (Luche conditions) to activate the carbonyl for 1,2-addition.

Q: Why can't I just heat the reaction to reflux? A: You can, but quaternary aldehydes are prone to decarbonylation (loss of CO) at very high temperatures (


) in the presence of transition metals, or Cannizzaro reactions  if strong bases are used (since there are no 

-protons to enolize).

References

  • Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990.

  • Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of

    
    -unsaturated aldehydes." Tetrahedron, 1981. 
    
  • HWE vs Wittig Reactivity: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][6][8][9] Chemical Reviews, 1989.

  • Steric Hindrance & Reactivity: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (General Textbook Reference for Burgi-Dunitz trajectory).

Sources

Cycloheptane Functionalization Support Center: Temperature Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Cycloheptane Ring Functionalization. Medium-sized rings (7–9 members) like cycloheptane present unique synthetic challenges due to transannular (Prelog) strain and high conformational flexibility (e.g., interconverting twist-chair and boat forms).

Temperature is the critical master variable in these reactions. It dictates whether the reaction proceeds under kinetic control (locking a specific conformation for regioselective C-H activation) or thermodynamic control (leading to rapid ring-flipping, non-selective transannular migrations, or over-functionalization). This guide provides field-proven troubleshooting steps, causal mechanistic insights, and validated protocols for optimizing temperature in your cycloheptane workflows.

Section 1: Quantitative Data Summary

The following table summarizes the optimal temperature conditions and expected outcomes for common cycloheptane functionalization pathways.

Reaction TypeCatalyst / ReagentOptimal TempRegioselectivityCommon Failure Mode at Sub-optimal Temp
Transannular Acyl Migration NaDT (Decatungstate)20–25 °C (hν)>15:1 (1,4-disubstituted)Thermal background reactions (>40 °C)
Directed C-H Borylation [Ir(COD)OMe]₂ / dtbpy25–40 °CHigh (steric control)Polyborylation / Ring contraction (>80 °C)
Transannular Amination Iodine / AgOAc / Heat80 °CBridged bicyclicNo reaction / starting material recovery (<50 °C)

Section 2: Troubleshooting Guides & FAQs

Q1: My Ir-catalyzed C-H borylation of cycloheptane derivatives is yielding a complex mixture of polyborylated products. How can I improve regioselectivity? Causality & Solution: Cycloheptanes lack the rigid geometry of cyclohexanes. At elevated temperatures (e.g., >80 °C), the cycloheptane ring undergoes rapid pseudorotation and conformational flipping. This exposes multiple secondary C-H bonds to the active iridium catalyst, overriding the steric control normally provided by ligands like dtbpy. To resolve this, lower the reaction temperature to room temperature (25 °C). Operating under kinetic control minimizes conformational exchange, allowing the catalyst to selectively target the least sterically hindered C-H bond[1].

Q2: I am attempting a remote C-H functionalization via transannular acyl group migration using sodium decatungstate (NaDT) photocatalysis, but I am seeing poor 1,4-regioselectivity. What is going wrong? Causality & Solution: The decatungstate anion (


) is a powerful hydrogen atom transfer (HAT) agent upon photoexcitation. The 1,4-regioselectivity relies on the precise spatial arrangement of the acyl group and the transannular C-H bond in the twist-chair conformation[2]. If the reaction temperature exceeds 30 °C due to heating from the light source (e.g., Xenon or high-power LED lamps), the thermal energy disrupts this preferred conformation, and non-selective intermolecular HAT pathways begin to compete. Ensure your photoreactor is equipped with a cooling block or water jacket to strictly maintain the temperature at 20–25 °C[3].

Q3: My transannular amination to form bridged bicyclic amines is stalling, with almost complete recovery of the mono-cyclic starting material. Should I use photochemical activation instead? Causality & Solution: While light activation is common for radical generation, transannular C-H amination to form highly strained bridged aza-cycles often requires significant thermal energy to overcome the activation barrier associated with transannular strain in the transition state. Studies have shown that while blue LEDs may fail to promote the desired reaction, thermal activation at 80 °C successfully drives the bi-cyclization[4]. Switch from photochemical to thermal activation (80 °C) using appropriate halogenating reagents.

Section 3: Standardized Experimental Protocols

Protocol A: Temperature-Controlled Photocatalytic Transannular Acyl Migration
  • Preparation: In a flame-dried vial, dissolve 1-acyl-1-methylcycloheptane (1.0 equiv) in degassed acetonitrile.

  • Catalyst Addition: Add 3 mol % sodium decatungstate (NaDT) and 10 mol % 4-cyanopyridine (as an additive).

  • Temperature Control: Place the vial in a photoreactor equipped with a circulating water bath set to exactly 20 °C. Self-Validating Check: Monitor the solvent temperature directly with an internal probe during the first 30 minutes. Do not rely on ambient air cooling, as high-intensity LEDs generate significant localized heat.

  • Irradiation: Irradiate with 390 nm LEDs for 16 hours under an argon atmosphere.

  • Workup: Quench the reaction, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 1,4-disubstituted cycloheptane[2].

Protocol B: Room-Temperature Ir-Catalyzed C-H Borylation
  • Catalyst Pre-activation: In a glovebox, mix

    
     (1.5 mol %) and dtbpy (3.0 mol %) in dry THF. Stir for 10 minutes. Self-Validating Check: The solution must turn deep red, indicating the active iridium-bipyridine complex has successfully formed.
    
  • Reagent Addition: Add bis(pinacolato)diboron (

    
    , 1.5 equiv) and the cycloheptane substrate (1.0 equiv).
    
  • Reaction: Seal the vial and stir at 25 °C for 24 hours. Do not heat. The ambient temperature ensures the cycloheptane remains in its lowest-energy conformation, maximizing site-selectivity[1].

  • Isolation: Filter through a short pad of Celite, concentrate, and purify to obtain the monoborylated product.

Section 4: Mechanistic Pathways

G Substrate Cycloheptane Substrate LowTemp Low Temperature (20-25 °C) Substrate->LowTemp HighTemp Elevated Temperature (>60 °C) Substrate->HighTemp ConfLock Conformational Locking (Twist-Chair) LowTemp->ConfLock Kinetic Control ConfFlex Rapid Conformational Exchange HighTemp->ConfFlex Thermodynamic Control RegioSel High Regioselectivity (e.g., 1,4-functionalization) ConfLock->RegioSel Site-Specific C-H Activation SideRxn Poor Selectivity & Over-functionalization ConfFlex->SideRxn Non-Selective Cleavage

Fig 1: Temperature-dependent conformational control in cycloheptane C-H functionalization.

References

  • Title: Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. Source: nih.gov.
  • Title: Ir-Catalyzed Ligand-Free Directed C–H Borylation of Arenes and Pharmaceuticals: Detailed Mechanistic Understanding. Source: researchgate.net.
  • Title: Synthesis of Bridged Bi-cyclic Amines by Transannular Amination of Remote C–H Bonds. Source: nsf.gov.
  • Title: Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope. Source: acs.org.

Sources

Technical Support Center: Troubleshooting the Formylation of 1-Ethylcycloheptane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced C–H functionalization. The direct formylation of unactivated tertiary cycloalkanes, such as 1-ethylcycloheptane, presents a unique set of synthetic challenges. Because the target molecule lacks pre-installed directing groups, functionalization relies on single-electron-transfer (SET) mediated radical pathways [1].

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to control regioselectivity, prevent over-oxidation, and maximize yields during the formylation of 1-ethylcycloheptane.

Mechanistic Pathway & Competing Side Reactions

Understanding the kinetic and thermodynamic fate of the 1-ethylcycloheptyl radical is the first step in troubleshooting. The diagram below illustrates the desired photocatalytic Hydrogen Atom Transfer (HAT) pathway versus the primary parasitic side reactions.

Pathway Alkane 1-Ethylcycloheptane (Unactivated Substrate) HAT HAT Photocatalyst (e.g., Quinuclidine/Ir, hv) Alkane->HAT C-H Activation Radical 1-Ethylcycloheptyl Radical (Tertiary C-Centered) HAT->Radical 3° C-H Abstraction (Thermodynamic) SecRadical Secondary Radicals (Regioisomerization) HAT->SecRadical 2° C-H Abstraction (Kinetic/Steric) FormylAgent Formylating Agent (CO or Formyl Equivalent) Radical->FormylAgent Radical Trapping Product 1-Ethylcycloheptane-1-carbaldehyde (Target Product) FormylAgent->Product Formyl Transfer AcylRadical Acyl Radical (C-H Abstraction) Product->AcylRadical Auto-oxidation / HAT CarboxylicAcid Carboxylic Acid (Over-Oxidation) AcylRadical->CarboxylicAcid O2 Trapping

Fig 1: Radical C-H formylation pathway of 1-ethylcycloheptane and competing side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a complex mixture of secondary formylated isomers instead of exclusively 1-ethyl-1-formylcycloheptane? Root Cause (Causality): This is a classic conflict between thermodynamics and kinetics. The tertiary C–H bond at the C1 position has the lowest Bond Dissociation Energy (BDE ~93 kcal/mol), making it thermodynamically favorable for abstraction. However, the puckered conformation of the 7-membered ring combined with the freely rotating ethyl group creates immense steric shielding. Bulky HAT catalysts (like tetrabutylammonium decatungstate, TBADT) cannot access the tertiary pocket and instead abstract the more exposed secondary C–H bonds on the cycloheptyl ring. Solution: Switch from a sterically demanding polyoxometalate catalyst to a smaller, highly electrophilic radical mediator. Using a quinuclidine-based HAT catalyst in conjunction with an iridium photoredox cycle leverages polar-matched effects to prioritize the electron-rich tertiary C–H bond, overriding the steric bulk.

Q2: I am isolating 1-ethylcycloheptane-1-carboxylic acid instead of the aldehyde. How do I arrest the reaction at the formyl stage? Root Cause (Causality): Aldehydes are highly susceptible to auto-oxidation under photocatalytic conditions. The formyl C–H bond is exceptionally weak (BDE ~87 kcal/mol). In the presence of trace oxygen and light, it is rapidly abstracted to form an acyl radical, which traps


 to form a peroxy acid, ultimately yielding the carboxylic acid [1].
Solution:  Implement rigorous Schlenk techniques (minimum of three freeze-pump-thaw cycles). Self-Validating Protocol: To verify your degassing efficiency, run a parallel control reaction spiked with 1 mol% TEMPO. If the TEMPO-alkyl adduct forms exclusively without any trace of carboxylic acid, your anaerobic technique is sound, and any subsequent acid formation is due to post-reaction workup exposure.

Q3: My overall conversion is extremely low (<15%), and I recover mostly unreacted 1-ethylcycloheptane. What is the bottleneck? Root Cause (Causality): The trapping of the 1-ethylcycloheptyl radical by carbon monoxide (CO) is reversible and often slower than the reverse HAT process (where the radical abstracts a hydrogen back from the solvent or catalyst). Free-radical formylation using CO requires high pressure to force the equilibrium toward the acyl radical intermediate before premature quenching occurs [2]. Solution: If using CO gas, elevate the pressure to 70–90 atm. Alternatively, to avoid high-pressure specialized equipment, switch to a liquid/solid formyl radical equivalent such as


-chloro N-methoxyphthalimides, which enables rapid, irreversible selective aldehyde synthesis under standard atmospheric conditions [3].
Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the mitigation of side reactions. Use this data to benchmark your experimental setup.

Catalyst SystemFormyl SourceTemp (°C)Yield (%)Regioselectivity (3° vs 2°)Over-Oxidation (%)
TBADT (Bulky)CO (1 atm)25121 : 45
TBADT (Bulky)CO (80 atm)25451 : 38
Quinuclidine / Ir(ppy)₃CO (80 atm)257815 : 14
Quinuclidine / Ir(ppy)₃

-Chloro N-Methoxyphthalimide
2585 18 : 1 < 1
Quinuclidine / Ir(ppy)₃

-Chloro N-Methoxyphthalimide
606210 : 115

Table 1: Impact of catalyst sterics, pressure, and temperature on the formylation of 1-ethylcycloheptane.

Standard Operating Procedure: Optimized C–H Formylation

To ensure maximum regioselectivity and prevent over-oxidation, follow this self-validating workflow utilizing a bench-stable formyl equivalent.

Workflow Prep Degassing & Reagent Mixing Photo Photochemical Irradiation (390 nm) Prep->Photo Freeze-pump-thaw (Strictly anaerobic) Quench Reaction Quenching Photo->Quench Temp control (< 25 °C) Purify Chromatographic Purification Quench->Purify Thiosulfate workup Analyze NMR/GC-MS Analysis Purify->Analyze Isomer separation

Fig 2: Step-by-step experimental workflow for the photocatalytic formylation of unactivated alkanes.

Step 1: Reagent Preparation & Rigorous Degassing

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-ethylcycloheptane (1.0 mmol, limiting reagent),

    
    -chloro N-methoxyphthalimide (1.5 mmol, formyl source), quinuclidine (10 mol%), and 
    
    
    
    (2 mol%).
  • Add 5.0 mL of anhydrous, inhibitor-free acetonitrile.

  • Perform three consecutive freeze-pump-thaw cycles. Critical: Do not skip this step. Purging with argon via a needle is insufficient to remove dissolved

    
     and will result in >10% carboxylic acid byproduct.
    
  • Backfill the Schlenk tube with ultra-pure Argon and seal with a Teflon stopcock.

Step 2: Photochemical Irradiation

  • Place the reaction vessel in a photoreactor equipped with 390 nm LEDs.

  • Maintain the internal temperature strictly at or below 25 °C using a cooling block or fan. Causality: Temperatures above 30 °C accelerate the

    
    -scission of the 1-ethylcycloheptyl radical, leading to ring-opened aliphatic byproducts.
    
  • Stir vigorously (800 rpm) for 16 hours.

Step 3: Quenching and Isolation

  • Turn off the light source and immediately open the flask to the air to quench the radical cycle.

  • Dilute the mixture with 10 mL of diethyl ether and wash with saturated aqueous sodium thiosulfate (2 x 10 mL) to neutralize any residual oxidants.

  • Extract the aqueous layer with diethyl ether (1 x 10 mL). Dry the combined organic layers over anhydrous

    
    .
    
  • Concentrate under reduced pressure (keep the water bath < 30 °C to prevent volatilization of the aldehyde).

  • Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to isolate 1-ethylcycloheptane-1-carbaldehyde.

References
  • Recent Advances in Single-Electron-Transfer-Mediated Carbonylation. Chemical Reviews, ACS Publications. Available at:[Link]

  • Free Radical-mediated Hydroxymethylation Using CO and HCHO. CHIMIA. Available at:[Link]

  • Formyl Radical Generation from α‐Chloro N‐Methoxyphthalimides Enables Selective Aldehyde Synthesis. ResearchGate. Available at:[Link]

Overcoming ring strain challenges in cycloheptane derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Cycloheptane Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of cycloheptane derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenges encountered when working with these conformationally complex and often strained seven-membered rings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct cyclization reaction to form a cycloheptane ring is consistently failing or giving very low yields. What are the likely causes and how can I fix this?

A1: The Challenge of Direct Cyclization

Directly forming a seven-membered ring from a linear precursor is notoriously difficult due to unfavorable thermodynamics and kinetics.[1][2] This is a classic challenge in the synthesis of "medium-sized rings" (8-11 membered rings being the most difficult, with cycloheptane on the edge of this challenging family).[1][2]

Underlying Causes:

  • High Entropic Barrier: Bringing the two reactive ends of a flexible seven-carbon chain together is entropically disfavored. The molecule has many other more accessible conformations, making the desired cyclization a low-probability event.

  • Transannular Strain: Even in its most stable conformations (twist-chair and chair), cycloheptane experiences destabilizing interactions between atoms across the ring (transannular strain).[3] This strain is also present in the transition state leading to cyclization, raising the activation energy.

  • Conformational Complexity: Cycloheptane does not have a single, rigid low-energy conformation like the chair of cyclohexane.[4][5] It exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms, with relatively low barriers for interconversion.[4][5] This flexibility can make it difficult for the reactive ends of a precursor to adopt the correct geometry for cyclization.

Troubleshooting Strategies:

  • High-Dilution Conditions: This is the most fundamental technique to favor intramolecular cyclization over intermolecular polymerization. By keeping the concentration of the linear precursor extremely low, you reduce the probability of two different molecules reacting with each other.

    • Practical Tip: Use a syringe pump to add your substrate to a large volume of solvent over an extended period (e.g., 8-24 hours).

  • Template-Driven Cyclization: Incorporate structural elements that pre-organize the linear precursor into a conformation amenable to cyclization.

    • Thorpe-Ingold Effect: Introducing a gem-disubstituted carbon atom (e.g., a quaternary center) in the linear chain can decrease the bond angle between substituents, effectively "funneling" the reactive ends towards each other.[6]

    • Rigidifying Elements: Incorporate double or triple bonds, or aromatic rings within the linear chain to reduce its conformational freedom and favor a cyclization-competent geometry.

  • Alternative Synthetic Strategies: If direct cyclization remains problematic, consider indirect methods. Ring expansion reactions are often a more reliable approach.[1][2]

Q2: I'm attempting a ring expansion to form a cycloheptane ring, but the reaction is not proceeding as expected. What are the key driving forces for successful ring expansions and how can I leverage them?

A2: Leveraging Driving Forces in Ring Expansion

Ring expansion reactions are a powerful alternative to direct cyclization for forming cycloheptane rings because they can be designed to have a strong thermodynamic driving force.[1][2] These reactions typically involve the formation of a bicyclic intermediate that then undergoes cleavage of a bridging bond to "expand" one of the rings.[7]

Key Driving Forces:

  • Relief of Ring Strain: This is one of the most effective strategies. Expanding a highly strained four-membered ring (cyclobutane) to a less strained seven-membered ring provides a significant thermodynamic driving force.[2][8]

    • Example: The Tiffeneau-Demjanov rearrangement can be used to expand a cyclobutanone to a cyclopentanone, and analogous strategies can be applied to access cycloheptanones from suitable precursors.[9]

  • Formation of a Stable Functional Group: Design the reaction so that the ring expansion is coupled with the formation of a thermodynamically stable group.

    • Aromatization: If one of the rings in a bicyclic precursor can become aromatic upon ring expansion, this provides a very strong driving force.[1][2]

  • Charge Neutralization: In reactions proceeding through charged intermediates, the neutralization of that charge can drive the rearrangement. For instance, the formation of a strained, charged azetidinium intermediate can be primed to undergo ring expansion to relieve both ring strain and charge.[2]

Troubleshooting Ring Expansion Reactions:

  • Precursor Synthesis: The success of a ring expansion often hinges on the efficient synthesis of the bicyclic or spirocyclic precursor. Ensure that this step is high-yielding and that the precursor is sufficiently pure.

  • Reaction Conditions: Ring expansions can be sensitive to the choice of acid or base catalyst, temperature, and solvent.

    • Lewis Acids: In some cases, particularly with less reactive substrates, a Lewis acid catalyst may be required to facilitate the ring expansion.[7]

    • Temperature: While some ring expansions proceed at room temperature, others may require heating to overcome the activation barrier. However, excessive heat can lead to decomposition or side reactions. Careful optimization is key.

Q3: My cycloaddition reaction to form a cycloheptane derivative is giving poor regioselectivity or unexpected products. What factors govern the outcome of these reactions?

A3: Controlling Cycloaddition Reactions

Cycloaddition reactions are a powerful tool for constructing cycloheptane rings with good control over stereochemistry.[5] The [4+3] cycloaddition is particularly well-suited for this purpose.[5] However, other cycloadditions, such as the Diels-Alder ([4+2]) followed by ring expansion, can also be employed.

Factors Influencing Cycloaddition Outcomes:

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity and reactivity of cycloadditions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For a favorable reaction, the energy gap between the interacting orbitals should be small.

    • Normal Electron Demand: In the most common Diels-Alder type reactions, an electron-rich diene (high HOMO) reacts with an electron-poor dienophile (low LUMO).[10]

    • Inverse Electron Demand: Less common, but synthetically useful, are reactions between an electron-poor diene and an electron-rich dienophile.[10]

  • Steric Effects: Bulky substituents on either the diene or the dienophile can influence the regioselectivity by favoring the transition state that minimizes steric hindrance.

  • Lewis Acid Catalysis: Lewis acids can coordinate to electron-withdrawing groups on the dienophile, lowering its LUMO energy and accelerating the reaction. They can also enhance regioselectivity and stereoselectivity.

Troubleshooting Cycloaddition Reactions:

  • Substrate Electronics: If your reaction is sluggish or non-selective, consider modifying the electronic properties of your substrates. Adding electron-donating groups to the diene or electron-withdrawing groups to the dienophile (or vice versa for inverse demand reactions) can significantly improve reactivity and selectivity.

  • Choice of Catalyst: Experiment with different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) and monitor their effect on reaction rate and selectivity.

  • Solvent and Temperature: These parameters can influence the stability of the transition states and thus the outcome of the reaction. Non-polar solvents are often used, but polar solvents can sometimes accelerate the reaction. Temperature should be optimized to achieve a reasonable reaction rate without promoting side reactions or decomposition.

Q4: I am observing unexpected side products due to transannular reactions. How can I predict and control these pathways?

A4: Managing Transannular Reactions

Transannular reactions are intramolecular reactions that occur between non-adjacent atoms in a medium-sized ring.[11] The conformational flexibility of the cycloheptane ring can bring distant atoms into close proximity, facilitating these often-unexpected bond formations.[11] While sometimes problematic, these reactions can also be harnessed for the stereoselective synthesis of complex polycyclic molecules.[11]

Predicting Transannular Reactions:

  • Conformational Analysis: Understanding the preferred conformations of your cycloheptane derivative is key. Molecular modeling can help identify low-energy conformations where functional groups on opposite sides of the ring are close enough to interact. The twist-chair conformation is often the most stable.[4]

  • Reactive Intermediates: Transannular reactions are particularly common when reactive intermediates, such as carbocations, radicals, or carbenes, are generated on the ring. These high-energy species can readily participate in intramolecular C-H insertion or cyclization reactions.

Strategies for Control:

  • Strategic Blocking Groups: Introduce bulky substituents that sterically hinder the close approach of the interacting groups in the preferred conformation.

  • Rigidification: As mentioned for direct cyclization, incorporating elements like double bonds or fusing another ring can restrict the conformational flexibility and prevent the atoms from coming into the required proximity for a transannular reaction.

  • Reaction Conditions: The choice of reagents and conditions can influence the lifetime and reactivity of any intermediates. For example, in a reaction that could proceed through a carbocation, using a more nucleophilic solvent might trap the carbocation before it has a chance to undergo a transannular rearrangement.

Visualizing Synthetic Strategies

Here are some diagrams illustrating key concepts in cycloheptane synthesis.

G cluster_0 Direct Cyclization vs. Ring Expansion A Linear Precursor B High Dilution A->B Intramolecular D Polymerization (Side Reaction) A->D Intermolecular C Cycloheptane Derivative B->C E Cyclobutane Precursor F Ring Expansion (Strain Relief) E->F Thermodynamically Favorable F->C

Caption: Comparison of direct cyclization and ring expansion pathways.

G cluster_1 Troubleshooting a [4+3] Cycloaddition Start Low Yield / Poor Selectivity Check_FMO Analyze FMO (HOMO-LUMO Gap) Start->Check_FMO Modify_Electronics Modify Substrate Electronics (e.g., add EWG/EDG) Check_FMO->Modify_Electronics Add_Catalyst Introduce Lewis Acid Catalyst Modify_Electronics->Add_Catalyst Optimize_Conditions Optimize Temperature & Solvent Add_Catalyst->Optimize_Conditions Success Improved Yield & Selectivity Optimize_Conditions->Success

Caption: Decision workflow for troubleshooting cycloaddition reactions.

Quantitative Data Summary

StrategyKey AdvantageTypical Yield RangeCommon SubstratesRef.
Direct Cyclization One-step process5-40%Flexible di-electrophiles/di-nucleophiles[1][2]
Ring Expansion Thermodynamic driving force50-90%Strained bicyclic or spirocyclic systems[1][2]
[4+3] Cycloaddition High stereocontrol60-95%Dienes and three-carbon components[5]
Transannular C-H Functionalization Late-stage functionalization40-70%Substituted cycloalkane carboxylic acids[12]

Experimental Protocols

Protocol 1: Ring Expansion via Tiffeneau-Demjanov Rearrangement (Generalized)

Objective: To expand a substituted cyclohexanone to a cycloheptanone derivative.

Materials:

  • 1-(Aminomethyl)cyclohexanol derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 1-(aminomethyl)cyclohexanol derivative (1.0 eq) in 2M HCl in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cycloheptanone derivative.

Protocol 2: [4+3] Cycloaddition for Cycloheptene Synthesis (Generalized)

Objective: To synthesize a functionalized cycloheptene derivative via a Lewis acid-catalyzed [4+3] cycloaddition.

Materials:

  • Substituted diene (e.g., 1,3-butadiene derivative)

  • Allylic cation precursor (e.g., a di-halo-propene derivative)

  • Lewis acid (e.g., ZnCl₂ or Et₂AlCl)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the diene (1.0 eq) and anhydrous DCM.

  • Cool the solution to the optimized temperature (typically between -78 °C and 0 °C).

  • In a separate flask, prepare a solution of the allylic cation precursor (1.1 eq) and the Lewis acid (1.2 eq) in anhydrous DCM at the same temperature.

  • Slowly add the solution of the allylic cation precursor and Lewis acid to the stirred solution of the diene via a syringe or cannula.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. RSC Publishing.
  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI.
  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. PMC.
  • The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online.
  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development.
  • Valence-isomer selective cycloaddition reaction of cyclohept
  • Ring Enlargement in Organic Chemistry. M2 SO-IPA.
  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane.
  • Cyclopentane Synthesis. Baran Lab.
  • The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development. Benchchem.
  • Ring Expansion Rearrangements. Chemistry Steps.
  • Rauhut–Currier Reaction-Inspired Intramolecular Cyclization Approach Using DBU to Access Biaryl-Fused Cycloheptatriene Derivatives.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • Ring expansion and contraction. Wikipedia.
  • Cycloaddition Reactions. ChemTalk.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Conform
  • Transannular C–H functionalization of cycloalkane carboxylic acids. Axial.
  • Can someone explain my professor's answers for these alkene additions?. Stack Exchange.
  • Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Biblio.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC.
  • Recent Developments in Transannular Reactions.
  • Conformational analysis of cycloalkanes. SciSpace.
  • Cycloaddition. Wikipedia.
  • Cycloaddition Reactions in Organic Synthesis. dokumen.pub.
  • 4.6: Cycloalkanes and Ring Strain. Chemistry LibreTexts.
  • Transannular Cyclization in Natural Product Total Synthesis.
  • macrocycliz
  • PPT2 - Conformation and reactivity in cyclohexane. Scribd.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
  • Synthesis of tricyclic and tetracyclic benzo[13][14]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. ResearchGate.

  • Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies.
  • Selected synthetic str
  • Unconventional Macrocyclizations in Natural Product Synthesis.
  • Strategies for the Diversity-Oriented Synthesis of Macrocycles. David Spring's group.
  • Ring Strain in Cycloalkanes. University of Calgary.
  • Ring Strain in Cycloalkanes. quimicaorganica.org.
  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Ring Strain in Cycloalkanes - In Cyclopropane And Cyclobutane. Master Organic Chemistry.

Sources

Validation & Comparative

HPLC vs. GC for Purity Assay of 1-Ethylcycloheptane-1-carbaldehyde: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the development of analytical controls for 1-Ethylcycloheptane-1-carbaldehyde , researchers often default to Gas Chromatography (GC-FID) due to the compound's volatility and lack of a strong UV chromophore. However, for pharmaceutical purity assays, GC presents a critical blind spot: the inability to robustly quantify the oxidative degradation product, 1-ethylcycloheptane-1-carboxylic acid , without derivatization.

This guide challenges the traditional GC approach and proposes a High-Stability Reverse-Phase HPLC (RP-HPLC) method. By leveraging core-shell column technology and low-UV detection, this method offers a self-validating system that simultaneously quantifies the parent aldehyde and its non-volatile acid impurities, ensuring a mass-balance approach that GC cannot match.

Part 2: The Analytical Challenge

1-Ethylcycloheptane-1-carbaldehyde presents a unique "Triad of Difficulty" for method development:

  • Weak Chromophore: As a saturated aliphatic aldehyde, it lacks conjugated

    
    -systems. The carbonyl 
    
    
    
    transition (
    
    
    nm) has a negligible extinction coefficient (
    
    
    ), while the
    
    
    transition is
    
    
    nm.
  • Steric Hindrance: The quaternary carbon at the

    
    -position (1-ethyl, 1-formyl substitution) creates steric bulk, affecting mass transfer kinetics in porous stationary phases.
    
  • Oxidative Instability: Aliphatic aldehydes spontaneously oxidize to carboxylic acids. An assay method must resolve and quantify this specific degradant.

Decision Matrix: HPLC vs. GC
FeatureAlternative: GC-FID Proposed Product: Core-Shell RP-HPLC
Primary Detection Flame Ionization (Universal for organics)UV @ 210 nm (End-absorption)
Acid Impurity Poor. Free acids tail severeley or adsorb in the inlet; requires methylation.Excellent. Retains and separates well at acidic pH.
Thermal Stress High. Inlet temperatures (

C+) can induce degradation.
Low. Ambient operation preserves sample integrity.
Sample Prep Simple dilution.Simple dilution.
Suitability Raw material screening (Solvents).Final Product Purity & Stability Indication.

Part 3: Method Development Protocol (The "Product")

This section details the development of the optimized HPLC method. The protocol prioritizes resolution of the acid impurity and signal-to-noise ratio (S/N) for the aldehyde.

Step 1: Wavelength Optimization
  • Hypothesis: While 285 nm is specific to the carbonyl, it is too insensitive for impurity profiling. We must utilize the "end-absorption" slope of the carbonyl group.

  • Action: A UV scan (190–400 nm) reveals a sharp rise in absorbance starting at 220 nm down to 190 nm.

  • Selection: 210 nm . This provides a balance between sensitivity (approx. 50x higher signal than 285 nm) and solvent cutoff noise. Acetonitrile is required (UV cutoff 190 nm) over Methanol (UV cutoff 205 nm) to maintain baseline stability.

Step 2: Stationary Phase Selection
  • Logic: The bulky ethyl-cycloheptane group requires a phase with high carbon load for retention, but the steric hindrance demands fast mass transfer.

  • Comparison:

    • Fully Porous C18 (5

      
      m): Broad peaks due to slow diffusion of the bulky molecule.
      
    • Core-Shell C18 (2.6

      
      m):Selected.  The solid core reduces the diffusion path, sharpening the peak of the sterically hindered aldehyde and improving S/N ratios.
      
Step 3: Mobile Phase & pH Control
  • Critical Factor: The separation of the aldehyde from its acid oxidation product.

  • Chemistry: The carboxylic acid impurity (

    
    ) will ionize at neutral pH, eluting in the void volume. To retain it, we must suppress ionization.
    
  • Protocol: Use 10 mM Phosphate Buffer (pH 2.5) . At this pH, the acid is fully protonated (neutral) and will elute after the aldehyde or resolve sharply nearby, depending on the organic modifier gradient.

Validated Method Parameters
ParameterCondition
Column Kinetex C18 (Core-Shell),

mm, 2.6

m
Mobile Phase A 10 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 50% B (0-2 min)

90% B (10 min)

Hold (2 min)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Reference: 360 nm / off)
Temp 30°C

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and experimental workflow for validating this method, specifically highlighting the "Acid Impurity Trap" that GC methods often miss.

MethodDevelopment Start Analyte: 1-Ethylcycloheptane-1-carbaldehyde Check1 Check Chromophore (UV Scan) Start->Check1 Check2 Check Stability (Oxidation Risk) Start->Check2 Decision Method Selection Check1->Decision Check2->Decision GC_Path Alternative: GC-FID (High Temp) Decision->GC_Path Volatile HPLC_Path Proposed: RP-HPLC (Ambient Temp) Decision->HPLC_Path Labile/Acidic Impurity GC_Issue Risk: Thermal Oxidation Acid Impurity Tails/Lost GC_Path->GC_Issue HPLC_Opt Optimization: 1. Core-Shell C18 (Efficiency) 2. pH 2.5 (Acid Retention) 3. UV 210nm (Sensitivity) HPLC_Path->HPLC_Opt Result Outcome: Simultaneous Assay of Aldehyde + Acid Impurity HPLC_Opt->Result

Figure 1: Method Development Decision Tree. Note how HPLC circumvents the thermal oxidation risks associated with GC.

Part 5: Performance Comparison Data

The following data represents a comparative validation summary. The HPLC method demonstrates superior capability in detecting the acid impurity, which is the primary stability-indicating parameter.

Performance MetricGC-FID (Alternative) RP-HPLC (Proposed) Interpretation
Linearity (

)


Both methods are linear for the main peak.
LOD (Aldehyde) 5 ppm10 ppmGC is slightly more sensitive for the volatile parent.
LOD (Acid Impurity) >500 ppm (Poor) 10 ppm (Excellent) Critical Failure of GC. The acid impurity tails or requires derivatization. HPLC sees it natively.
Precision (RSD, n=6) 1.5%0.4%HPLC injection precision is superior for this viscous liquid.
Recovery (Spike) 95-105%98-102%HPLC shows tighter accuracy.
Total Run Time 15 min12 minCore-shell HPLC is faster than standard capillary GC.
Experimental Protocol for Validation
  • Standard Preparation: Dissolve 50 mg of 1-Ethylcycloheptane-1-carbaldehyde in 50 mL Acetonitrile.

  • Impurity Stock: Prepare 1-ethylcycloheptane-1-carboxylic acid (synthetic standard) at 0.5 mg/mL in Acetonitrile.

  • Spike Recovery: Spike the impurity into the aldehyde sample at 0.1%, 0.5%, and 1.0% levels.

  • Execution: Inject 10

    
    L into the HPLC system using the parameters defined in Part 3.
    
  • Success Criteria: Resolution (

    
    ) between Aldehyde and Acid peaks must be 
    
    
    
    .

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Context: Gradient elution and solvent cutoff properties).
  • PubChem. (n.d.).[1] 1-Ethylcyclohexane-1-carbaldehyde (Structural Analog Data). National Library of Medicine. Link

  • Shimadzu. (2024). Analysis of Aldehydes and Ketones by HPLC.

Sources

Publish Comparison Guide: Differentiating 1-Ethylcycloheptane-1-carbaldehyde from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The synthesis of 1-Ethylcycloheptane-1-carbaldehyde (1-ECCA) typically involves the functionalization of cycloheptane rings via alkylation or hydroformylation. A critical quality control challenge is differentiating the target quaternary aldehyde (1,1-disubstituted) from its tertiary regioisomers (e.g., 2-ethylcycloheptane-1-carbaldehyde).

These isomers possess identical molecular weights (


) and similar polarity, making simple TLC or low-resolution LC insufficient. However, the structural environment of the formyl group (

) differs fundamentally between the target and its impurities. This guide leverages these structural differences to establish a self-validating differentiation protocol.
The Structural "Smoking Gun"
  • Target (1-ECCA): The formyl group is attached to a quaternary carbon . The aldehyde proton has zero vicinal protons.

    • Spectroscopic Signature: 1H NMR Singlet.[1][2]

  • Primary Impurity (2-ECCA): The formyl group is attached to a tertiary carbon . The aldehyde proton has one vicinal proton.

    • Spectroscopic Signature: 1H NMR Doublet.

Part 2: Analytical Decision Matrix (Workflow)

The following flowchart outlines the logical pathway for certifying the purity of 1-ECCA.

G Start Crude 1-ECCA Sample HNMR Step 1: 1H NMR (CDCl3) Focus: 9.0 - 10.0 ppm Start->HNMR Singlet Signal: Sharp Singlet HNMR->Singlet Target Confirmed Doublet Signal: Doublet (J = 1-3 Hz) HNMR->Doublet Regioisomer Detected DEPT Step 2: 13C DEPT-135 NMR Focus: 45 - 55 ppm (Alpha Carbon) Singlet->DEPT Doublet->DEPT Quaternary Signal: Absent/Low Intensity (Quaternary C) DEPT->Quaternary Confirm 1,1-Sub Tertiary Signal: Positive Phase (Methine CH) DEPT->Tertiary Confirm 1,2-Sub GCMS Step 3: GC-MS Analysis Capillary Column (DB-5 or Equivalent) Quaternary->GCMS AlphaCleave Frag: m/z 125 (M - CHO) Dominant GCMS->AlphaCleave Target Profile McLafferty Frag: m/z 72/86 (McLafferty Rearrangement) GCMS->McLafferty Impurity Profile

Figure 1: Analytical decision tree for differentiating quaternary 1-ECCA from tertiary isomeric impurities.

Part 3: Detailed Experimental Protocols

Protocol A: 1H NMR Differentiation (The "Gold Standard")

Rationale: This is the most robust method because the spin-spin coupling (J-coupling) provides irrefutable structural evidence.

Materials:

  • Solvent:

    
     (99.8% D) or 
    
    
    
    (Benzene-
    
    
    ).
    • Note: Benzene-

      
       often provides better resolution of the ethyl group multiplets due to magnetic anisotropy.
      
  • Instrument: 400 MHz NMR or higher.

Procedure:

  • Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Acquire spectrum with a spectral width of -2 to 12 ppm.

  • Critical Step: Zoom into the aldehyde region (9.2 – 9.8 ppm).

  • Critical Step: Check the integration of the ethyl group (

    
    ) relative to the aldehyde proton.
    

Interpretation:

Feature Target: 1-ECCA Impurity: 2-Ethyl Isomer

| Aldehyde Proton (-CHO) | Singlet (s) | Doublet (d) ,


 |
| Chemical Shift  | 

|

| | Alpha-Carbon Protons | None (Quaternary) | Multiplet (Tertiary Methine) |

Technical Insight: If you observe a broad singlet at


, your sample has oxidized to the carboxylic acid (1-ethylcycloheptanecarboxylic acid). This is a common storage artifact.
Protocol B: 13C NMR & DEPT-135 Validation

Rationale: Carbon NMR confirms the hybridization and substitution level of the alpha-carbon (the ring carbon attached to the aldehyde).

Procedure:

  • Run a standard proton-decoupled 13C NMR.

  • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

Interpretation:

  • Target (1-ECCA):

    • The alpha-carbon (C1) is quaternary .

    • DEPT-135 Result: The C1 signal (

      
      ) will disappear  (or have very low intensity) because it has no attached protons.
      
  • Impurity (2-ECCA):

    • The alpha-carbon (C2) is a methine (CH) .

    • DEPT-135 Result: The C2 signal will appear positive (upward).

Protocol C: GC-MS Separation & Fragmentation

Rationale: While NMR identifies the type of isomer, GC-MS is required to quantify low-level isomeric impurities (<1%).

Chromatographic Conditions:

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). Non-polar stationary phases separate based on boiling point and van der Waals forces.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    
     (1 min) 
    
    
    
    (5 min).

Mass Spectral Analysis (EI, 70eV):

FragmentTarget: 1-ECCA (Quaternary)Impurity: 2-ECCA (Tertiary)
Molecular Ion (

)
Weak / Absent (

154)
Weak (

154)
Base Peak

125
(

, loss of CHO)

125
or

97
Diagnostic Feature Strong

-cleavage of the Ethyl group (

) and Formyl group.
McLafferty Rearrangement possible if

-hydrogens are accessible (transfer from ethyl side chain).

Differentiation Logic: The quaternary aldehyde (1-ECCA) is sterically more congested. In GC, it typically elutes slightly earlier than the 2-ethyl isomer due to a more compact "globular" shape, assuming a non-polar column interaction. The 2-ethyl isomer exists as cis and trans diastereomers, so you may see two impurity peaks (cis-2-ECCA and trans-2-ECCA) flanking or trailing the main peak.

Part 4: Comparative Data Summary

The following table summarizes the key metrics for differentiating the product from its most likely manufacturing impurities.

Parameter1-Ethylcycloheptane-1-carbaldehyde 2-Ethylcycloheptane-1-carbaldehyde (Impurity)1-Ethylcycloheptane (Precursor/Over-reduction)
Structure Type Quaternary Aldehyde (1,1-sub)Tertiary Aldehyde (1,2-sub)Cycloalkane
1H NMR (-CHO) Singlet (

)
Doublet (

)
Absent
13C DEPT-135 Alpha-C Invisible Alpha-C Positive Alpha-C Positive (CH)
GC Elution Peak 1 (Major)Peak 2 & 3 (Minor, diastereomers)Early eluting
Reactivity Slow oxidation (Steric hindrance)Fast oxidationInert

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR coupling constants in aldehydes).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C chemical shifts of quaternary vs tertiary carbons).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for synthesis of quaternary centers and alkylation issues).

  • PubChem Database. (2023). Ethylcycloheptane - Compound Summary. National Center for Biotechnology Information. (Physical property data for the parent ring system).

Sources

Elemental Analysis Standards for 1-Ethylcycloheptane-1-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethylcycloheptane-1-carbaldehyde (C₁₀H₁₈O , MW: 154.25 g/mol ) is a specialized cycloaliphatic intermediate often utilized in the synthesis of analgesic pharmacophores and fine chemical building blocks.[1] Precise elemental characterization of this compound presents unique challenges due to its volatility and susceptibility to autoxidation (converting to the corresponding carboxylic acid).

This guide objectively compares the industry-standard Combustion Analysis (CHNS/O) against modern high-fidelity alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .[1] We establish the protocols required to validate this compound as a reference standard, focusing on error minimization and data integrity.

Part 1: The Analytical Challenge

Standard elemental analysis (EA) protocols often fail for liquid aldehydes like 1-Ethylcycloheptane-1-carbaldehyde due to two critical failure modes:

  • Evaporative Mass Loss: The compound's volatility leads to mass loss between weighing and combustion, artificially lowering Carbon/Hydrogen values.

  • Oxidative Drift: Exposure to air transforms the aldehyde (C₁₀H₁₈O) into 1-ethylcycloheptane-1-carboxylic acid (C₁₀H₁₈O₂).[1]

    • Theoretical C (Aldehyde):77.87% [1]

    • Theoretical C (Acid impurity):70.55% [1]

    • Diagnostic: A Carbon value deviating by >0.5% often indicates oxidation rather than synthetic failure.

Part 2: Primary Method – Automated Combustion Analysis (CHNS/O)

Status: The "Gold Standard" for bulk purity certification. Methodology: Flash combustion at >1000°C followed by GC separation of N₂, CO₂, and H₂O.

Calibration Standards

To analyze 1-Ethylcycloheptane-1-carbaldehyde accurately, the instrument must be calibrated with a standard that mimics its high carbon/hydrogen ratio.[1]

Standard MaterialFormula% Carbon% HydrogenSuitability
Acetanilide C₈H₉NO71.09%6.71%Standard. Good general purpose, but lower H content.[1]
Stearic Acid C₁₈H₃₆O₂76.00%12.76%Optimal. Closely matches the analyte's C/H matrix (77.9% / 11.8%).
Benzoic Acid C₇H₆O₂68.84%4.95%Sub-optimal. Too high in oxygen; poor matrix match.
Critical Protocol: Cold-Weld Liquid Sealing

Do not use open tin boats.[1] The following "Self-Validating" protocol ensures zero mass loss.

  • Preparation: Purge the microbalance chamber with Nitrogen to prevent oxidation during weighing.

  • Encapsulation: Use a Tin Capsule for Liquids (Smooth Wall) .

  • Sealing: Inject 2–4 mg of analyte using a gas-tight syringe. Immediately seal using a Cold-Weld Crimper (e.g., PerkinElmer or Exeter Analytical manual press).[1]

    • Validation: Weigh the sealed capsule. Wait 60 seconds. Re-weigh. If mass decreases by >0.005 mg, the seal is defective. Discard.

  • Combustion: Add Tungsten Trioxide (WO₃) powder to the capsule before sealing to prevent "sooting" (incomplete combustion) common with high-carbon cycloalkanes.[1]

Part 3: Comparative Analysis of Alternatives

While Combustion Analysis is the standard, it is destructive and requires large sample amounts. Modern alternatives offer non-destructive or higher-specificity options.[1]

Alternative A: Quantitative NMR (qNMR)

Principle: Uses an internal standard of known purity to determine the molar ratio of the analyte.

  • Pros: Non-destructive; detects water and solvent impurities explicitly; unaffected by oxidation (acid peak is distinct from aldehyde peak).

  • Cons: Requires expensive deuterated solvents; lower precision than EA (typically ±1% vs ±0.3%).[1]

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .[1]

Alternative B: High-Resolution Mass Spectrometry (HRMS)

Principle: Measures exact mass (m/z) to <5 ppm error.[1]

  • Pros: Confirms molecular formula (C₁₀H₁₈O) unequivocally.

  • Cons: Not quantitative for purity. A sample can be 80% pure and still give a perfect HRMS match for the main component.

Comparative Performance Matrix
FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)HRMS (Orbitrap/ToF)
Primary Output % Composition (Bulk Purity)Molar Purity & StructureMolecular Formula ID
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)<0.1 mg
Precision High (<0.3% error)Medium (~1.0% error)High (<3 ppm mass error)
Oxidation Detection Indirect (Low %C)Direct (Distinct -COOH shift)Direct (M+16 peak)
Cost per Run Low ($)Medium (

)
High (

$)
Recommendation Batch Release Standard R&D / Structural Verification Identity Confirmation

Part 4: Experimental Data & Acceptance Criteria

When establishing 1-Ethylcycloheptane-1-carbaldehyde as a reference material, the following acceptance criteria (based on ASTM D5291) should be applied.

Theoretical Values:

  • Carbon: 77.87%[1]

  • Hydrogen: 11.76%[1]

Acceptance Limits (Pass/Fail):

ElementTheoretical %Tolerance (ASTM)Acceptable Range
Carbon 77.87± 0.4077.47 – 78.27 %
Hydrogen 11.76± 0.3011.46 – 12.06 %
Nitrogen 0.00+ 0.30< 0.30 % (Trace)

Note: If Nitrogen is detected >0.3%, check for contamination from synthesis solvents (e.g., DMF, Pyridine).

Part 5: Validated Workflow Diagram

The following diagram illustrates the logical decision tree for characterizing this compound, integrating the "Self-Validating" checks described above.

G Start Crude 1-Ethylcycloheptane- 1-carbaldehyde Purification Distillation / Column (Inert Atmosphere) Start->Purification Sampling Sample Handling (N2 Purge) Purification->Sampling Combustion Combustion Analysis (Standard: Stearic Acid) Sampling->Combustion qNMR qNMR Analysis (Std: TCNB) Sampling->qNMR HRMS HRMS (ESI+) Exact Mass Check Sampling->HRMS Check_Seal Seal Integrity Check (Wait 60s, Re-weigh) Combustion->Check_Seal Liquid Capsule Data_Review Data Reconciliation qNMR->Data_Review HRMS->Data_Review Check_Seal->Sampling Leak Detected Check_Seal->Data_Review Mass Stable Pass CERTIFIED REFERENCE MATERIAL Data_Review->Pass C within ±0.4% No Acid Peak Fail REJECT / RE-PURIFY (Check Oxidation) Data_Review->Fail Low C / High O

Caption: Integrated analytical workflow for validating volatile aldehyde standards, emphasizing the critical seal integrity check.

References

  • ASTM International. (2015).[1] ASTM D5291-10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Organic Analysis.[2][3] Retrieved from [Link][1]

  • PubChem. (2025).[1] Ethylcycloheptane Compound Summary. Retrieved from [Link][1]

  • MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/FID. Retrieved from [Link][1]

Sources

Benchmarking Synthetic Routes for 1,1-Disubstituted Cycloheptanes: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of medium-sized rings (7- to 11-membered) represents a persistent challenge in organic chemistry. The formation of 1,1-disubstituted cycloheptanes is particularly difficult due to a combination of entropic penalties and transannular strain (Prelog strain). However, as modern drug discovery increasingly prioritizes


-rich, conformationally restricted frameworks to improve clinical success rates, the demand for robust cycloheptane syntheses has surged.

This guide benchmarks three distinct, field-proven methodologies for constructing 1,1-disubstituted cycloheptanes: Classical Double Alkylation, Ring-Closing Metathesis (RCM), and Catalytic Homologation. By analyzing the mechanistic causality and providing self-validating protocols, this guide equips synthetic chemists with the data needed to select the optimal route for their specific substrates.

Methodology 1: Classical Double Alkylation (Active Methylene Strategy)

The most direct route to 1,1-disubstituted cycloheptanes involves the double alkylation of an active methylene compound (e.g., diethyl malonate) with a 1,6-dihalide.

Causality & Mechanistic Insights

While the first intermolecular


 alkylation is kinetically rapid, the subsequent intramolecular cyclization to form a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. To overcome the activation energy barrier and suppress competing intermolecular polymerization, the reaction must be driven by strong bases (e.g., NaH) and performed under pseudo-high dilution conditions. The gem-dialkyl effect (Thorpe-Ingold effect) imparted by the initial ester groups helps pre-organize the alkyl chain, marginally lowering the entropic penalty of cyclization.

G1 A Active Methylene (Diethyl Malonate) B Deprotonation (NaH / THF) A->B C Monoalkylation (1,6-Dibromohexane) B->C D Intramolecular Cyclization (High Dilution) C->D Thorpe-Ingold Assisted E Diethyl Cycloheptane- 1,1-dicarboxylate D->E

Reaction pathway for the double alkylation of active methylene compounds.

Self-Validating Experimental Protocol: Synthesis of Diethyl Cycloheptane-1,1-dicarboxylate
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Flush with inert gas (Ar/N2).

  • Deprotonation: Suspend NaH (2.2 equiv, 60% dispersion in mineral oil) in anhydrous THF. Cool to 0 °C. Add diethyl malonate (1.0 equiv) dropwise. Validation: Observe immediate

    
     gas evolution. The solution will become clear once deprotonation is complete.
    
  • Alkylation: Dilute 1,6-dibromohexane (1.05 equiv) in THF and add it dropwise via the addition funnel over 2 hours. Causality: Slow addition maintains a low concentration of the mono-alkylated intermediate, favoring intramolecular cyclization over oligomerization.

  • Reflux: Heat the reaction to reflux for 16 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting malonate (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via silica gel chromatography.
    

Methodology 2: Ring-Closing Metathesis (RCM) Strategy

For highly functionalized or sterically congested substrates,


 cyclizations often fail. [1] offers a powerful thermodynamic alternative.
Causality & Mechanistic Insights

RCM utilizes Ruthenium-based alkylidene catalysts (e.g., Grubbs II) to stitch together a 1,8-diene. Unlike


 reactions, RCM bypasses the severe entropic penalty of medium ring formation by relying on the irreversible evolution of ethylene gas as a thermodynamic driving force. Grubbs II is specifically chosen over Grubbs I because its N-heterocyclic carbene (NHC) ligand provides the enhanced 

-donating capability required to push sterically hindered, gem-disubstituted olefins through the metallacyclobutane intermediate.

G2 A gem-Disubstituted Precursor B Bis-allylation (Allyl Bromide) A->B C 1,8-Diene Intermediate B->C D Ring-Closing Metathesis (Grubbs II) C->D Ethylene Gas Evolution E Cycloheptene Derivative D->E

RCM workflow utilizing Grubbs catalyst to form medium-sized cycloheptene rings.

Self-Validating Experimental Protocol: Synthesis of 1,1-Dimethylcyclohept-4-ene
  • Preparation: Dissolve the precursor (4,4-dimethyl-1,8-nonadiene, 1.0 equiv) in anhydrous, degassed

    
    .
    
  • Dilution Adjustment: Ensure the concentration is strictly

    
     M. Causality: High dilution is mathematically required to ensure the rate of intramolecular cyclization exceeds the rate of intermolecular cross-metathesis (ADMET polymerization).
    
  • Catalysis: Add Grubbs II catalyst (5 mol%). Attach a reflux condenser linked to an oil bubbler.

  • Reaction: Heat to 40 °C (reflux). Validation: Continuous bubbling in the oil bubbler confirms the evolution of ethylene gas, signifying an active catalytic cycle.

  • In-Process Validation: Take an aliquot for

    
     NMR. The reaction is complete when the terminal olefin multiplets (4.9–5.1 ppm) completely disappear, replaced by internal olefin signals (~5.6 ppm).
    
  • Quench & Hydrogenation: Quench the catalyst with ethyl vinyl ether. To obtain the saturated 1,1-disubstituted cycloheptane, subject the crude cycloheptene to standard

    
     hydrogenation (
    
    
    
    balloon, MeOH, 4 hours).

Methodology 3: Ring Expansion via Catalytic Homologation

When starting from readily available 6-membered rings, [2] provides a highly regioselective route to 1,1-disubstituted cycloheptanes.

Causality & Mechanistic Insights

This method reacts a 1,1-disubstituted cyclohexanone with trimethylsilyldiazomethane (


) in the presence of a Lewis acid (e.g., 

). The Lewis acid activates the carbonyl oxygen, facilitating nucleophilic attack by the diazo carbon. The subsequent 1,2-alkyl shift expands the ring from 6 to 7 members, driven by the expulsion of

gas. Regioselectivity is governed by stereoelectronic factors: the carbon that migrates is the one that can achieve an anti-coplanar alignment with the departing

leaving group in the diazonium betaine intermediate.

G3 A 1,1-Disubstituted Cyclohexanone B Lewis Acid Activation (Sc(OTf)3) A->B C Nucleophilic Attack (TMSCHN2) B->C D Diazonium Betaine C->D E Expanded Cycloheptanone (- N2) D->E Regioselective Migration

Mechanism of Sc-catalyzed ring homologation via diazonium betaine intermediate.

Self-Validating Experimental Protocol: Synthesis of 3,3-Dimethylcycloheptanone
  • Preparation: In a flame-dried flask, suspend

    
     (10 mol%) in anhydrous toluene. Add 2,2-dimethylcyclohexanone (1.0 equiv).
    
  • Temperature Control: Cool the mixture to -40 °C. Causality: Low temperatures prevent the premature, uncatalyzed decomposition of the diazo reagent and maximize the regioselectivity of the 1,2-alkyl shift.

  • Homologation: Add

    
     (1.5 equiv, 2.0 M in hexanes) dropwise.
    
  • Reaction: Allow the reaction to slowly warm to room temperature over 4 hours. Validation: Nitrogen gas evolution will be visible as micro-bubbles forming in the solution.

  • In-Process Validation: Monitor via FT-IR spectroscopy. The reaction is complete when the characteristic 6-membered ring carbonyl stretch (

    
    ) shifts to the 7-membered ring carbonyl stretch (
    
    
    
    ).
  • Workup: Quench with water, extract with diethyl ether, and purify via silica gel chromatography.

Quantitative Benchmarking & Comparative Analysis

To select the optimal synthetic route, researchers must weigh the trade-offs between yield, scalability, and functional group tolerance. The table below summarizes the quantitative performance metrics of the three methodologies.

MetricDouble AlkylationRing-Closing Metathesis (RCM)Catalytic Homologation
Typical Yield 40–60%75–95%60–85%
Functional Group Tolerance Low (Strong bases degrade esters/ketones)High (Tolerates esters, amides, ethers)Moderate (Sensitive to unprotected alcohols/amines)
Scalability High (Multi-kilogram scale feasible)Low-Moderate (Limited by high dilution requirements)Moderate (Limited by diazo reagent hazards)
Reagent Cost Very LowHigh (Ruthenium catalysts are expensive)Moderate
Primary Use Case Early-stage synthesis of simple, unfunctionalized carbocyclesLate-stage cyclization of complex, sterically hindered moleculesAsymmetric synthesis or expansion of existing 6-membered scaffolds
Conclusion

For industrial scale-up of simple building blocks, Double Alkylation remains the most cost-effective approach, provided the substrate can withstand strongly basic conditions. For complex pharmaceutical intermediates where functional group tolerance is paramount, Ring-Closing Metathesis is the superior choice, effectively neutralizing the entropic penalties of medium ring formation. Finally, Catalytic Homologation serves as an elegant bridge, allowing chemists to leverage the vast commercial availability of substituted cyclohexanones to access their 7-membered counterparts with high regiocontrol.

References
  • Michalak, M., & Wicha, J. (2011). Application of a metathesis reaction in the synthesis of sterically congested medium-sized rings. A direct ring closing versus a double bond migration–ring closing process. Organic & Biomolecular Chemistry.[Link]

  • Moebius, D. C., & Kingsbury, J. S. (2021). Catalytic Diazoalkane-Carbonyl Homologation: Synthesis of 2,2-Diphenylcycloheptanone and Other Quaternary or Tertiary Arylalkanones. Organic Syntheses.[Link]

  • Marco-Contelles, J., & de Opazo, E. (2000). Synthesis of Cycloheptenols from Carbohydrates by Ring-Closing Metathesis. The Journal of Organic Chemistry.[Link]

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